Piroxantrone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
91441-23-5 |
|---|---|
Molekularformel |
C21H25N5O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2 |
InChI-Schlüssel |
UKNVCOILWOLTLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours. |
Löslichkeit |
H2O > 11.20 (mg/mL) Buffer, pH4 > 9.60 (mg/mL) Buffer, pH9 > 11.50 (mg/mL) Ethanol < 0.73 (mg/mL) DMA 0.70 (mg/mL) DMSO > 9.60 (mg/mL) CHCl3 < 0.77 (mg/mL) EtOAc < 0.71 (mg/mL) t-BuOH < 0.71 (mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815; Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piroxantrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxantrone, an aza-anthracenedione derivative, is an antineoplastic agent with a mechanism of action primarily centered on the inhibition of topoisomerase II. Structurally related to anthracyclines, this compound was designed to reduce the cardiotoxicity associated with this class of drugs. This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its cytotoxic effects, with a focus on its interaction with topoisomerase II, DNA damage induction, and other potential cellular targets. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Topoisomerase II Inhibition
The principal mechanism of action of this compound is the targeting of DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation.[1] this compound acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[1][2]
Isoform Selectivity
A key feature of this compound is its selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform.[1] Topoisomerase IIα is predominantly expressed in proliferating cells, while topoisomerase IIβ is more abundant in quiescent cells, including cardiomyocytes. This selectivity is believed to contribute to the reduced cardiotoxicity of this compound compared to other topoisomerase II inhibitors like doxorubicin and mitoxantrone.[1]
DNA Intercalation and Binding
This compound is also known to be a DNA intercalator.[1][2] This interaction with DNA can inhibit both DNA and RNA synthesis.[3][4] While intercalation is a feature of this class of drugs, its primary cytotoxic effect is attributed to its role as a topoisomerase II poison. At higher concentrations, avid DNA binding by this compound may limit the induction of topoisomerase II-mediated DNA cleavage.[1]
Cellular Consequences of this compound Action
The inhibition of topoisomerase II and the resulting DNA damage trigger a cascade of cellular events, ultimately leading to apoptosis.
Induction of DNA Double-Strand Breaks
By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the formation of persistent DNA double-strand breaks.[1] The presence of these breaks can be detected by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.[1]
Cell Cycle Arrest and Apoptosis
The accumulation of DNA damage activates cell cycle checkpoints, leading to a block in the G2 phase of the cell cycle.[4] If the DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, characterized by DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[5]
Other Potential Mechanisms
While topoisomerase II inhibition is the primary mechanism, other cellular effects of this compound have been investigated.
Generation of Reactive Oxygen Species (ROS)
Some related compounds, like doxorubicin, are known to generate reactive oxygen species (ROS) through redox cycling, which contributes to their cardiotoxicity.[6][7][8] this compound has been shown to produce semiquinone free radicals in enzymatic reducing systems.[1] However, its ability to generate ROS in a cellular system appears to be limited, likely due to low cellular uptake.[1] This reduced capacity for ROS generation is another factor contributing to its improved cardiac safety profile.[1]
Inhibition of Other Kinases
There is evidence to suggest that mitoxantrone, a closely related compound, can inhibit other kinases. For instance, it has been shown to bind to the FAK kinase domain and decrease the kinase activities of FAK, Pyk-2, c-Src, and IGF-1R.[9] It has also been identified as a potential inhibitor of eEF-2K.[10] Further research is needed to determine if this compound shares these off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and the structurally similar mitoxantrone.
| Parameter | Drug | Cell Line/System | Value | Reference |
| IC50 | Pixantrone | In vitro panel (PPTP) | Median relative IC50 of 54 nM | [2] |
| IC50 | Mitoxantrone | Pancreatic ductal adenocarcinoma (PDA) cells | < 10 nM | [11] |
| IC50 | Mitoxantrone | B-chronic lymphocytic leukaemia (B-CLL) cells | 0.7 - 1.4 µg/ml | [5] |
| Plasma Clearance | This compound | Human (Phase I trial) | 1290 +/- 484 ml/min | [12] |
| Terminal Half-life (t1/2β) | This compound | Human (Phase I trial) | 18.7 +/- 36.5 min | [12] |
Detailed Experimental Protocols
Kinetoplast DNA (kDNA) Decatenation Assay
Objective: To assess the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Methodology:
-
Crithidia fasciculata kDNA, a network of interlocked DNA minicircles, is used as the substrate.
-
Human topoisomerase IIα or IIβ is incubated with kDNA in the presence of varying concentrations of the test compound (e.g., this compound).
-
The reaction is initiated by the addition of ATP and allowed to proceed at 37°C.
-
The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase II decatenates the kDNA into individual minicircles, which migrate faster through the gel.
-
In the presence of an inhibitor, the kDNA remains catenated and migrates as a high molecular weight complex.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
pBR322 DNA Cleavage Assay
Objective: To determine if a compound is a topoisomerase II poison by detecting the formation of linear DNA from supercoiled plasmid DNA.
Methodology:
-
Supercoiled pBR322 plasmid DNA is incubated with human topoisomerase IIα or IIβ and varying concentrations of the test compound.
-
The reaction is allowed to proceed at 37°C.
-
The reaction is terminated by the addition of a stop solution containing SDS and proteinase K to digest the protein.
-
The DNA is then subjected to agarose gel electrophoresis.
-
A topoisomerase II poison will stabilize the cleavage complex, resulting in the appearance of a linear DNA band.
-
The amount of linear DNA is quantified to determine the potency of the compound.
Cellular Phospho-Histone γH2AX Assay
Objective: To detect DNA double-strand breaks in cells treated with a test compound.
Methodology:
-
Cells (e.g., K562) are treated with varying concentrations of the test compound for a specified time.
-
The cells are then fixed and permeabilized.
-
The cells are incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).
-
A fluorescently labeled secondary antibody is then added.
-
The fluorescence intensity of the cells is measured by flow cytometry or fluorescence microscopy.
-
An increase in fluorescence indicates an increase in the level of DNA double-strand breaks.
Mandatory Visualizations
Caption: Core mechanism of this compound action.
Caption: Workflow for kDNA decatenation assay.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species: Janus-faced molecules in the era of modern cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitoxantrone targets the ATP-binding site of FAK, binds the FAK kinase domain and decreases FAK, Pyk-2, c-Src, and IGF-1R in vitro kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitoxantrone targets human ubiquitin-specific peptidase 11 (USP11) and is a potent inhibitor of pancreatic cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroxantrone's Interaction with DNA: A Technical Guide to its Intercalation Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone (also known as pixantrone) is a promising aza-anthracenedione chemotherapeutic agent that exhibits a distinct mechanism of action primarily centered on its interaction with DNA. As a structural analogue of mitoxantrone, this compound was developed to retain potent antitumor activity while mitigating the cardiotoxicity associated with earlier anthracyclines and anthracenediones. This technical guide provides an in-depth exploration of the DNA intercalation properties of this compound, offering a comprehensive resource for researchers and drug development professionals. The guide details the quantitative aspects of its DNA binding, outlines the experimental methodologies used to characterize these interactions, and visualizes the key molecular pathways and experimental workflows.
Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects through a multi-faceted interaction with DNA. The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This physical disruption of the DNA structure has several downstream consequences, the most significant of which is the inhibition of topoisomerase II.[1] Topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks to allow for strand passage. By intercalating into the DNA, this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of permanent double-strand breaks, which, if not repaired, trigger a DNA damage response cascade culminating in cell cycle arrest and apoptosis.[1][2]
Recent studies suggest that this compound's mechanism may also involve the formation of covalent DNA adducts, particularly in the presence of formaldehyde. This dual-action capability distinguishes its interaction with DNA and contributes to its overall cytotoxicity.
Quantitative Analysis of this compound-DNA Binding
Quantitative data on the binding affinity of this compound to undamaged DNA is limited in publicly available literature. However, extensive research on its close structural analogue, mitoxantrone, provides valuable insights into the expected binding characteristics. Furthermore, comparative studies on DNA containing abasic sites offer a direct comparison of the binding affinities of both compounds.
Table 1: Comparative Quantitative Data for this compound and Mitoxantrone DNA Interaction
| Parameter | This compound | Mitoxantrone | DNA Type | Method | Reference |
| Apparent Binding Constant (Kd) | 1.25 ± 0.32 µM | 83 ± 3 nM | THF-containing (Abasic site analogue) | Thiazole Orange Displacement Assay | [3][4] |
| Binding Constant (K) | Not Reported | ~1 x 105 M-1 | dsDNA | Magnetic Tweezers | [5] |
| Binding Constant (K) | Not Reported | 5.0 x 106 M-1 | Calf Thymus DNA | Equilibrium Dialysis | |
| IC50 (APE1 Inhibition) | 20 ± 9 µM | ~0.5 µM | THF-containing DNA | APE1 Endonuclease Activity Assay | [4] |
| DNA Unwinding Angle | Not Reported | ~16° | dsDNA | Magnetic Tweezers | [5] |
| Binding Site Size (n) | Not Reported | ~2.5 base pairs | dsDNA | Magnetic Tweezers | [5] |
Note: The data for mitoxantrone with dsDNA and calf thymus DNA are provided as a reference point for the general DNA intercalation properties of this class of compounds, given the limited availability of such data for this compound with undamaged DNA.
Signaling Pathways
The interaction of this compound with DNA initiates a cascade of cellular events. The primary pathway involves the inhibition of topoisomerase II, leading to DNA double-strand breaks. These breaks are recognized by cellular DNA damage sensors, activating downstream signaling pathways that ultimately determine the cell's fate.
Caption: this compound's primary signaling pathway leading to apoptosis.
Experimental Protocols & Workflows
The characterization of this compound's DNA intercalation properties relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Characterizing DNA Intercalation
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]
- 3. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding mechanism of anti-cancer chemotherapeutic drug mitoxantrone to DNA characterized by magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the binding affinity of anticancer drug mitoxantrone to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
Piroxantrone topoisomerase II inhibition
An In-Depth Technical Guide to Piroxantrone (Pixantrone) and its Inhibition of Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more commonly known in recent literature as Pixantrone, is a synthetic aza-anthracenedione developed as an antineoplastic agent.[1][2] Structurally related to the anthracenediones like mitoxantrone and anthracyclines such as doxorubicin, pixantrone was designed to reduce the cardiotoxicity associated with these earlier compounds.[3][4] Its primary mechanism of anticancer activity is the targeting and inhibition of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during essential cellular processes like replication and transcription.[5][6]
Pixantrone acts as a topoisomerase II "poison." Rather than inhibiting the enzyme's catalytic activity outright, it stabilizes a transient intermediate in the catalytic cycle known as the cleavage complex.[5][7] This stabilization leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[8][9] This guide provides a detailed overview of the topoisomerase II catalytic cycle, the specific mechanism of pixantrone's inhibitory action, quantitative data on its efficacy, and detailed protocols for key experimental assays used in its study.
The Topoisomerase II Catalytic Cycle
DNA topoisomerase II (Topo II) is an essential nuclear enzyme that resolves topological problems in DNA, such as supercoils and catenanes (interlocked rings), which arise during replication, transcription, and chromosome segregation.[10] The enzyme functions as a homodimer and utilizes the energy from ATP hydrolysis to pass one segment of double-stranded DNA (the "transport" or T-segment) through a transient, enzyme-mediated break in another segment (the "gate" or G-segment).[11][12] This process is vital for separating daughter chromatids during mitosis.[13] The catalytic cycle involves several distinct steps, as illustrated below.
Mechanism of this compound (Pixantrone) Inhibition
Pixantrone exerts its cytotoxic effects by acting as a topoisomerase II poison.[5] Unlike catalytic inhibitors that might block ATP binding or prevent the enzyme from binding to DNA, poisons interfere with the DNA cleavage/religation equilibrium.[7][11] Pixantrone intercalates into the DNA at the site of the Topo II-DNA interaction.[1][6] This action stabilizes the "cleavage complex," where the enzyme is covalently linked to the 5' ends of the cleaved G-segment DNA.[5][14] By preventing the DNA religation step, pixantrone effectively transforms the essential Topo II enzyme into a cellular toxin that generates permanent, protein-linked DNA double-strand breaks.
The accumulation of these double-strand breaks is a potent signal for the cell's DNA Damage Response (DDR) system. This leads to the activation of checkpoint kinases and, if the damage is irreparable, the initiation of apoptosis, selectively killing rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.[8][15]
Quantitative Analysis of this compound (Pixantrone) Activity
The potency of pixantrone has been quantified through various in vitro assays, including direct enzyme inhibition and cellular cytotoxicity studies. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate its effectiveness.
Table 1: Topoisomerase IIα Inhibition
| Compound | Assay Type | IC50 (μM) | Source |
| Pixantrone | kDNA Decatenation | 0.10 | [5] |
| Etoposide | kDNA Decatenation | 0.56 | [5] |
Table 2: Cytotoxicity (Cell Growth Inhibition)
| Compound | Cell Line | Cell Type | IC50 (nM) | Source |
| Pixantrone | K562 | Human Leukemia | ~58 | [5] |
| Pixantrone | PPTP Panel (Median) | Pediatric Cancer Lines | 54 | [16] |
| Mitoxantrone | MDA-MB-231 | Human Breast Cancer | 18 | [17] |
| Mitoxantrone | MCF-7 | Human Breast Cancer | 196 | [17] |
| Mitoxantrone | B-CLL | B-chronic lymphocytic leukaemia | ~700-1400 | [18] |
| Mitoxantrone | MOLT-16 | T-cell Leukemia | 4.1 | [19] |
Note: Data for the closely related compound Mitoxantrone is included for comparison, as it is also a Topo II inhibitor. Cytotoxicity can vary significantly based on cell line and exposure time.
Cellular Consequences of Topoisomerase II Inhibition
The stabilization of the Topo II-DNA cleavage complex by pixantrone initiates a cascade of cellular events, beginning with the recognition of DNA double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR), a signaling pathway crucial for maintaining genomic integrity.
Key events in this pathway include the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a marker for DNA DSBs.[5] This signaling leads to the activation of cell cycle checkpoints, primarily at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[8][15] If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis.
Experimental Protocols
Investigating the activity of Topo II inhibitors like pixantrone involves several key in vitro and cell-based assays.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors will prevent this decatenation.[20]
-
Workflow Diagram
Figure 4. Experimental workflow for a Topoisomerase II decatenation assay. -
Materials & Reagents
-
Purified human Topoisomerase IIα
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
5X Topo II Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA
-
10 mM ATP solution
-
Pixantrone stock solution (in DMSO or water)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.25 mg/mL Proteinase K, 25% Ficoll, 0.05% Bromophenol Blue
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide or other DNA stain
-
-
Procedure
-
Prepare reaction tubes on ice. For a 20 µL final volume, add 4 µL of 5X Reaction Buffer, 2 µL of 10 mM ATP, and ~200 ng of kDNA substrate.
-
Add varying concentrations of pixantrone or a vehicle control (e.g., DMSO) to the respective tubes.[21]
-
Add a pre-determined amount of Topo II enzyme sufficient to cause full decatenation in the control tube. Adjust the final volume to 20 µL with sterile water.
-
Incubate the reactions for 30 minutes at 37°C.[20]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye and incubate for a further 30 minutes at 37°C to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with Ethidium Bromide, visualize under UV light, and document the results. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Topoisomerase II-mediated DNA Cleavage Assay
This assay directly measures the formation of the stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA (e.g., pBR322) into a linear form.[22][23]
-
Materials & Reagents
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topo II Reaction Buffer
-
10 mM ATP solution
-
Pixantrone stock solution
-
Stop Solution: 1% SDS, 50 mM EDTA
-
Proteinase K (20 mg/mL)
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide or other DNA stain
-
-
Procedure
-
Set up 20 µL reactions as described in the decatenation assay, but substitute kDNA with ~300 ng of supercoiled pBR322 DNA.[3]
-
Add varying concentrations of pixantrone or vehicle control.
-
Add Topo II enzyme and incubate for 20-30 minutes at 37°C to allow cleavage complexes to form.[24]
-
Stop the reaction by adding 2 µL of 1% SDS and 2 µL of 0.5 M EDTA. This traps the covalent complex.
-
Add 2 µL of Proteinase K and incubate for 45 minutes at 45°C to digest the covalently bound enzyme, leaving a break in the DNA.[24]
-
Add loading dye and load samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the gel. An effective Topo II poison will show a concentration-dependent increase in the linear DNA band (form II) at the expense of the supercoiled band (form I).
-
Cellular Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic compound.
-
Materials & Reagents
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
96-well cell culture plates
-
Pixantrone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of pixantrone in complete medium and add them to the wells. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.[18]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage of the untreated control and plot the results against drug concentration to determine the IC50 value.
-
Conclusion
This compound (pixantrone) is a potent topoisomerase II poison that represents a significant advancement over earlier anthracyclines and anthracenediones, primarily due to its improved safety profile.[3][4] Its mechanism of action relies on the stabilization of the Topo II-DNA cleavage complex, which converts a vital cellular enzyme into a potent cell-killing agent by inducing permanent DNA double-strand breaks.[5] This targeted action against a process fundamental to rapidly proliferating cancer cells underscores its therapeutic utility. The experimental protocols detailed herein provide a robust framework for researchers to further investigate pixantrone and develop novel Topo II-targeting agents in the ongoing effort to advance cancer chemotherapy.
References
- 1. echemi.com [echemi.com]
- 2. This compound Hydrochloride | C21H27Cl2N5O4 | CID 135484032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 7. Mapping of DNA topoisomerase II poisons (etoposide, clerocidin) and catalytic inhibitors (aclarubicin, ICRF-187) to four distinct steps in the topoisomerase II catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The catalytic activities of DNA topoisomerase II are most closely associated with the DNA cleavage/religation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubcompare.ai [pubcompare.ai]
Piroxantrone: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone is a synthetic anthrapyrazole derivative with antineoplastic properties. It belongs to a class of compounds developed as analogues to the anthracenedione anticancer agents, such as mitoxantrone, with the aim of reducing cardiotoxicity while retaining potent antitumor activity.[1] this compound exerts its cytotoxic effects by intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme critical for DNA replication and repair.[1] This technical guide provides a detailed overview of the chemical structure and synthesis of this compound, along with relevant physicochemical data and a summary of its mechanism of action.
Chemical Structure
This compound is characterized by a planar tetracyclic aromatic core, which is a dibenzo[cd,g]indazol-6(2H)-one system. This core is substituted with two basic side chains, which are crucial for its interaction with DNA. The IUPAC name for this compound is 5-[(3-aminopropyl)amino]-7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]dibenz[cd,g]indazol-6(2H)-one.
Caption: 2D Chemical Structure of this compound.
Key Structural Features and Physicochemical Properties
The key structural features of this compound include the hydroxylated A-ring of the anthrapyrazole core and the two nitrogen-containing side chains. These features contribute to its DNA binding affinity and biological activity. A summary of its chemical identifiers and computed properties is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[(3-aminopropyl)amino]-7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]dibenz[cd,g]indazol-6(2H)-one | [1] |
| CAS Number | 91441-23-5 | [1][2] |
| Molecular Formula | C21H25N5O4 | [1][2] |
| Molecular Weight | 411.45 g/mol | [1][2] |
| Water Solubility | > 11.20 mg/mL | [1] |
| XLogP3 | 2.1 | [1] |
| Polar Surface Area (PSA) | 145.66 Ų | [1] |
| Stability in Solution | A 10.2 mg/mL aqueous solution showed approximately 5% degradation in 24 hours and < 10% degradation in 48 hours. | [1] |
Synthesis of this compound
The logical workflow for the synthesis of this compound, based on the general methodology for this class of compounds, is depicted below.
Caption: Plausible synthetic pathway for this compound.
General Experimental Protocol for Anthrapyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of 7,10-dihydroxy anthrapyrazoles, adapted from the literature on related compounds.[1][3]
Step 1: Formation of the Chloroanthrapyrazole Intermediate
-
A solution of the starting material, a 1,5-dichloro-4,8-dihydroxyanthraquinone, is prepared in a suitable solvent such as pyridine.
-
The appropriate mono-substituted hydrazine (in the case of this compound, 2-[(2-hydroxyethyl)amino]ethylhydrazine) is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or water.
-
The crude chloroanthrapyrazole intermediate is collected by filtration, washed, and dried. Further purification may be carried out by column chromatography or recrystallization.
Step 2: Condensation with the Amine Side Chain
-
The chloroanthrapyrazole intermediate is dissolved or suspended in a high-boiling point solvent like pyridine or dimethyl sulfoxide (DMSO).
-
An excess of the desired amine (for this compound, (3-aminopropyl)amine) is added to the mixture.
-
The reaction is heated, often at temperatures exceeding 100°C, for an extended period. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the final product is isolated. This may involve precipitation, extraction, and/or chromatographic purification.
-
The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Mechanism of Action
This compound is a DNA-intercalating agent and a topoisomerase II poison.[1] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and inhibits the processes of replication and transcription.
Furthermore, this compound stabilizes the covalent intermediate complex formed between topoisomerase II and DNA.[4][5] Topoisomerase II is an enzyme that transiently cleaves both strands of the DNA to allow for the passage of another DNA segment, thereby resolving DNA tangles and supercoils. By trapping this "cleavable complex," this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These DNA breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).
Caption: this compound's mechanism of action.
Conclusion
This compound is a potent antineoplastic agent with a well-defined chemical structure that facilitates its interaction with DNA and topoisomerase II. While a specific, publicly available synthesis protocol is elusive, the general methodology for creating anthrapyrazoles provides a clear and plausible route for its production. The continued study of this compound and its analogues may lead to the development of new and improved cancer chemotherapeutics.
References
- 1. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of a novel series of anthrapyrazoles linked with netropsin-like oligopyrrole carboxamides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Piroxantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone, an anthrapyrazole derivative, is an antineoplastic agent recognized for its role as a DNA intercalating agent and a potent inhibitor of topoisomerase II. Its structural similarity to mitoxantrone places it within a class of compounds investigated for their therapeutic potential in oncology. This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in drug development.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅N₅O₄ | --INVALID-LINK-- |
| Molecular Weight | 411.46 g/mol | --INVALID-LINK-- |
| Solubility | ||
| H₂O | > 11.20 mg/mL | --INVALID-LINK--[1][2] |
| Buffer, pH 4 | > 9.60 mg/mL | --INVALID-LINK--[1][2] |
| Buffer, pH 9 | > 11.50 mg/mL | --INVALID-LINK--[1][2] |
| Ethanol | < 0.73 mg/mL | --INVALID-LINK--[1][2] |
| DMSO | > 9.60 mg/mL | --INVALID-LINK--[1] |
| Chloroform (CHCl₃) | < 0.77 mg/mL | --INVALID-LINK--[1] |
| Computed XLogP3 | -1.1 | --INVALID-LINK--[3] |
Experimental Protocols
Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively published. However, standard methodologies can be applied.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[4][5]
-
Preparation: An excess amount of this compound solid is added to a known volume of the solvent of interest (e.g., water, buffers of varying pH, ethanol) in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding membrane (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary melting point method as described in various pharmacopeias.[6][7]
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A preliminary determination may be done at a rapid ramp rate (e.g., 10-20 °C/min) to find the approximate melting range.[7] A second, more accurate measurement is then performed with a fresh sample, starting at a temperature approximately 5°C below the expected melting point and using a slower ramp rate (e.g., 1 °C/min).[6][7]
-
Observation: The temperature range is recorded from the point at which the substance begins to collapse or liquefy (onset) to the point at which it is completely liquid (clear point).
Partition Coefficient (logP) Determination (Shake-Flask Method)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[8]
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is gently agitated for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its antineoplastic effects primarily by targeting DNA topoisomerase IIα.[1][2][9] Topoisomerase II enzymes are crucial for managing DNA topology during processes like replication and transcription by creating transient double-strand breaks. This compound acts as a "topoisomerase II poison" by intercalating into the DNA and stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are cytotoxic and trigger apoptotic cell death.
Caption: Mechanism of this compound as a Topoisomerase II poison.
Experimental Workflow: Solubility Determination
The following diagram illustrates a typical workflow for determining the aqueous solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. thinksrs.com [thinksrs.com]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piroxantrone Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxantrone and its analogues represent a promising class of antineoplastic agents that have garnered significant attention in the field of oncology. As derivatives of the anthracenedione scaffold, these compounds exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA, leading to the induction of apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound analogues and derivatives, with a focus on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
This compound is a synthetic aza-anthracenedione developed as an analogue of mitoxantrone with the aim of reducing cardiotoxicity while retaining potent antitumor activity.[1] These compounds are classified as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which ultimately leads to double-strand breaks and the initiation of apoptotic cell death.[2] The planar aromatic ring system of these molecules allows them to intercalate between DNA base pairs, further contributing to their cytotoxic effects.[2] This guide will delve into the core aspects of this compound analogues and derivatives, providing the necessary technical details for their study and development.
Mechanism of Action
The primary mechanism of action of this compound and its analogues is the inhibition of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3] By stabilizing the topoisomerase II-DNA cleavage complex, these drugs prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The DNA double-strand breaks induced by this compound analogues activate a complex signaling network that converges on the apoptotic machinery. Key signaling nodes in this pathway include the activation of DNA damage sensors, cell cycle checkpoint kinases, and the subsequent initiation of the intrinsic apoptotic pathway.
References
Piroxantrone in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piroxantrone, an aza-anthracenedione derivative of mitoxantrone, is an antineoplastic agent that has been investigated for its therapeutic potential in various malignancies. Developed to retain the broad antitumor activity of anthracyclines while mitigating their associated cardiotoxicity, this compound's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This technical guide provides a comprehensive overview of this compound's role in cancer research, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining experimental protocols for its investigation. Visualizations of its molecular interactions, experimental workflows, and logical relationships are provided to facilitate a deeper understanding of its properties and applications.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2]
-
DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation distorts the DNA structure, interfering with the processes of transcription and replication.
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison."[3] It stabilizes the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1] The persistence of these breaks triggers a cascade of cellular events, ultimately culminating in apoptotic cell death.[4][5]
Recent studies have also suggested that this compound can form covalent adducts with DNA, particularly in the presence of formaldehyde, which is often found at elevated levels in cancer cells.[2] This alkylation activity contributes to its DNA-damaging effects.[2]
Signaling Pathway for this compound-Induced Cell Death
The DNA damage induced by this compound triggers a cellular response that leads to cell cycle arrest and apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative data from key studies investigating the efficacy and safety of this compound in various cancer types.
Table 1: Phase II Clinical Trial of this compound in Malignant Melanoma[6]
| Parameter | Value |
| Indication | Disseminated Malignant Melanoma |
| Dosage | 150 mg/m² intravenously every 21 days |
| Number of Patients | 46 eligible, 44 evaluable |
| Overall Response Rate | 5% (95% CI: 1%-15%) |
| Partial Responses | 2 |
| Median Survival | 5 months (95% CI: 3-8 months) |
| Primary Toxicity | Granulocytopenia |
Table 2: Phase II Clinical Trial of this compound in Pancreatic Adenocarcinoma[7]
| Parameter | Value |
| Indication | Advanced Adenocarcinoma of the Pancreas |
| Dosage | 150 mg/m² intravenously every 21 days |
| Number of Patients | 35 evaluable |
| Objective Responses | 0 (95% CI: 0%-10%) |
| Grade ≥3 Toxicities | Primarily hematologic (in 28 patients) |
Table 3: In Vitro Activity of this compound in Pediatric Cancer Cell Lines[8]
| Cell Line Panel | Median Relative IC₅₀ (nM) | Range of Relative IC₅₀ (nM) |
| All PPTP Cell Lines | 54 | <3 - 1033 |
| Ewing Sarcoma | 14 | - |
| Rhabdomyosarcoma | 412 | - |
Table 4: In Vitro Activity of this compound in Multiple Myeloma Cell Lines[4][5]
| Parameter | Value |
| Cell Lines | AMO-1, KMS-12-BM, and others |
| IC₅₀ for Proliferation Inhibition | 0.1 - 0.25 µM |
| IC₅₀ for Metabolic Activity Inhibition | 0.5 - 5 µM |
| Apoptosis Induction | Observed after 7-day incubation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.
Protocol: MTS Cell Proliferation Assay [6]
-
Cell Seeding: Seed cancer cell lines into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/mL).
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells. Calculate the IC₅₀ value, the concentration of this compound that inhibits cell proliferation by 50%, using appropriate software (e.g., GraphPad Prism).
Topoisomerase II Decatenation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Protocol: Topoisomerase II Decatenation Assay [1][7]
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA).
-
Drug Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB (Sucrose, Tris-HCl, EDTA, Bromophenol Blue) buffer and chloroform/isoamyl alcohol.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel.
-
Visualization: Run the gel, stain with ethidium bromide, and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is used to detect DNA double-strand breaks in individual cells.
Protocol: Comet Assay [6]
-
Cell Treatment: Treat cells (e.g., PANC1) with this compound at various concentrations for 24 hours.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The Olive tail moment is a common metric used.
Conclusion
This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on DNA intercalation and topoisomerase II inhibition. While it has shown modest activity in some solid tumors like malignant melanoma and pancreatic cancer in early clinical trials, its efficacy in hematological malignancies appears more promising. The reduced cardiotoxicity of this compound compared to other anthracyclines remains a significant advantage. Further research, particularly in combination with other targeted therapies, may unveil its full therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound and related compounds.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pixantrone - Wikipedia [en.wikipedia.org]
- 4. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
Piroxantrone's Antineoplastic Activity: A Technical Guide
Executive Summary: Piroxantrone (also known as Pixantrone) is a novel aza-anthracenedione antineoplastic agent designed for improved efficacy and reduced cardiotoxicity compared to traditional anthracyclines and related compounds like mitoxantrone.[1][2] Approved in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma, its core mechanism of action is the targeted inhibition of DNA topoisomerase IIα.[1] This leads to the formation of covalent enzyme-DNA complexes, induction of DNA double-strand breaks, and ultimately, apoptotic cell death.[1][3] A key feature of this compound is its selectivity for the topoisomerase IIα isoform over the IIβ isoform, which is predominant in cardiomyocytes. This selectivity, combined with a low propensity to form cardiotoxic iron complexes and semiquinone free radicals, is believed to contribute to its favorable cardiac safety profile.[1] This document provides a comprehensive technical overview of this compound's mechanism, quantitative preclinical and clinical data, key signaling pathways, and detailed experimental protocols relevant to its study.
Core Mechanism of Antineoplastic Activity
This compound exerts its cytotoxic effects through a multi-faceted interaction with cellular DNA and associated enzymes. Unlike classic anthracyclines, its structure was rationally designed to minimize the chemical motifs responsible for cardiotoxicity.[2]
Topoisomerase IIα Inhibition
The primary mechanism of this compound's anticancer activity is the poisoning of DNA topoisomerase IIα, a critical enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3] this compound stabilizes the transient "cleavable complex" formed between topoisomerase IIα and DNA.[3] This prevents the re-ligation of the DNA strands, effectively converting a transient single-strand break into a permanent, cytotoxic double-strand break (DSB).[3] Studies demonstrate that this compound's effects are more selective for the topoisomerase IIα isoform compared to the topoisomerase IIβ isoform, especially at therapeutic concentrations (1–10 μM).[3]
DNA Intercalation and Damage
In addition to topoisomerase II inhibition, this compound can intercalate into DNA, though its activity is not solely dependent on this interaction.[2] The stabilization of the topoisomerase II-DNA complex and the subsequent generation of DSBs are the critical events leading to cell death. The formation of these DSBs can be confirmed by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA damage.[1][3]
Reduced Cardiotoxicity Profile
The improved cardiac safety of this compound is attributed to three primary factors[1]:
-
Lack of Iron Binding: Its aza-anthracenedione structure does not possess the quinone-hydroquinone site responsible for avidly binding iron(III), thereby preventing the generation of iron-based oxidative stress in cardiomyocytes.[1][2]
-
Limited Free Radical Formation: this compound demonstrates a reduced capacity to produce semiquinone free radicals in cellular systems, likely due to low cellular uptake, which limits redox cycling.[1]
-
Topoisomerase Isoform Selectivity: The β isoform of topoisomerase II is predominant in postmitotic heart muscle cells. This compound's demonstrated selectivity for targeting topoisomerase IIα over IIβ likely spares cardiomyocytes from significant DNA damage.[1][3]
Quantitative Efficacy Data
The antineoplastic activity of this compound has been quantified in numerous preclinical and clinical studies.
Preclinical In Vitro Cytotoxicity
This compound has shown potent cytotoxic activity across a range of cancer cell lines.
| Cell Line Panel | Assay Type | Exposure Time | IC50 Value | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel | Not Specified | 96 hours | Median relative IC50: 54 nM (Range: <3 nM to 1.03 µM) | [2] |
Preclinical In Vivo Efficacy
In vivo studies using solid tumor xenografts have confirmed the antitumor activity of this compound.
| Tumor Model | Dosing Schedule | Outcome | Reference |
| PPTP Solid Tumor Xenografts (8 models) | 7.5 mg/kg, IV, q4d x 3 | Significant difference in Event-Free Survival (EFS) in 2 of 8 models. | [2] |
| Wilms Tumor Xenograft (KT-10) | 7.5 mg/kg, IV, q4d x 3 | One complete response observed. | [2] |
Clinical Trial Efficacy and Dosing
Phase I clinical trials have established the safety profile and recommended dosing for further studies.
| Study Phase | Formulation | Dosing Schedule | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase I | Conventional | 1-hour infusion every 3 weeks | 190 mg/m² | 150 mg/m² | Myelosuppression (predominantly leukopenia) | [4] |
| Phase I | Pegylated Liposomal (plm60-s) | Infusion every 4 weeks | >18 mg/m² (not reached) | Not determined | Well-tolerated up to 18 mg/m² | [5] |
Key Signaling Pathways and Mechanisms of Resistance
DNA Damage Response and Cell Cycle Arrest
This compound-induced DNA double-strand breaks activate the DNA Damage Response (DDR) pathway. This signaling cascade leads to cell cycle arrest, primarily at the G2 phase, allowing time for DNA repair.[6] If the damage is too extensive, the pathway shifts towards inducing apoptosis.
Caption: this compound inhibits Topoisomerase IIα, causing DNA DSBs that activate the ATM/ATR-p53 signaling cascade, leading to G2/M cell cycle arrest and apoptosis.
Mechanisms of Cellular Resistance
Tumor cells can develop resistance to this compound through several mechanisms. Understanding these pathways is crucial for predicting treatment response and developing combination therapies.
Caption: this compound resistance is driven by increased BCRP-mediated drug efflux, decreased Topoisomerase II target expression, and cytoplasmic sequestration.
Detailed Experimental Protocols
Standardized protocols are essential for evaluating the antineoplastic activity of this compound.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: A standard workflow for determining the IC50 of this compound using the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed tumor cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Drug Application: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only controls. Incubate for a specified period (e.g., 96 hours).[2][7]
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a semi-log graph to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Topoisomerase II Inhibition: kDNA Decatenation Assay
This cell-free assay measures the ability of a drug to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase II.
Caption: A cell-free workflow to assess this compound's direct inhibitory effect on Topoisomerase IIα enzymatic activity.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing purified human topoisomerase IIα, ATP, and a reaction buffer. Add varying concentrations of this compound or a vehicle control.[3]
-
Substrate Addition: Add kDNA, a network of interlocked DNA minicircles isolated from trypanosomes, to initiate the reaction.[3]
-
Incubation: Incubate the mixture at 37°C for approximately 30 minutes. In the absence of an inhibitor, topoisomerase IIα will decatenate the kDNA into individual circular DNA molecules.
-
Termination: Stop the reaction by adding a stop buffer containing a detergent (like SDS) and proteinase K to digest the enzyme.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the loading well, while decatenated circular DNA migrates into the gel. The degree of inhibition is proportional to the amount of kDNA remaining in the well.[3]
Cellular DNA Damage: γH2AX Immunofluorescence Assay
This cell-based assay detects the formation of DNA double-strand breaks through immunofluorescent staining of phosphorylated histone H2AX.
Caption: A cell-based workflow to visualize and quantify DNA double-strand breaks induced by this compound treatment.
Protocol:
-
Cell Preparation: Grow cells on glass coverslips in a petri dish. Treat the cells with this compound at the desired concentration and for the desired time.[3]
-
Fixation: Wash the cells with PBS and fix them with a 4% paraformaldehyde solution to preserve cellular structures.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100) to allow antibodies to enter the nucleus.
-
Blocking: Block non-specific antibody binding sites using a blocking buffer (e.g., bovine serum albumin in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody that specifically recognizes the γH2AX epitope. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) that will bind to the primary antibody.
-
Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Image the cells using a fluorescence microscope. The presence of distinct fluorescent foci within the nucleus indicates the locations of DNA double-strand breaks. The number and intensity of these foci can be quantified using image analysis software.[3]
Conclusion and Future Directions
This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on the selective inhibition of topoisomerase IIα. Its key advantage lies in a significantly improved cardiac safety profile compared to older anthracyclines and anthracenediones. Quantitative data from both preclinical and clinical settings support its cytotoxic efficacy. Future research should continue to explore its application in other malignancies, investigate rational combination therapies to overcome resistance, and further characterize the long-term safety of its liposomal formulations. The detailed protocols and mechanistic diagrams provided herein serve as a foundational guide for researchers and drug developers working with this important therapeutic agent.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of pegylated liposomal mitoxantrone plm60-s: pharmacokinetics, toxicity and preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Piroxantrone: An In-Depth Technical Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro efficacy of Piroxantrone (also known as Pixantrone), an aza-anthracenedione antineoplastic agent. This compound is structurally related to mitoxantrone and anthracyclines but is designed for reduced cardiotoxicity.[1][2] It is a potent inhibitor of topoisomerase II, a critical enzyme involved in DNA replication and repair.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its core mechanisms and workflows.
Quantitative Efficacy Data
This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.
The table below summarizes the in vitro cytotoxic activity of this compound against various cell lines as reported in preclinical studies.
Table 1: Summary of this compound In Vitro Cytotoxicity
| Cell Line Panel/Type | Median IC50 | IC50 Range | Assay Type | Exposure Time | Reference |
| Pediatric Preclinical Testing Program (PPTP) Panel (24 cell lines) | 54 nM | <3 nM to 1.03 µM | DIMSCAN Assay | 96 hours | [4][5][6] |
| Human Leukemia K562 Cells | Not specified | Not specified | Growth Inhibition Assay | 72 hours | [7] |
| Etoposide-Resistant K/VP.5 Cells | Not specified | Cross-resistance observed | Growth Inhibition Assay | 72 hours | [7] |
| Multiple Myeloma Cell Lines | Not specified | Significant inhibition | Proliferation & Metabolic Activity Assays | Up to 7 days | [8] |
Note: The observed potency can vary based on the cell line, assay type, and drug exposure duration. The continuous 96-hour exposure in the PPTP study likely contributes to the potent median IC50 value observed.[5]
Mechanism of Action: Topoisomerase IIα Inhibition
This compound's primary mechanism of action is the inhibition of DNA topoisomerase IIα.[7][9] It acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the covalent complex formed between topoisomerase IIα and DNA.[5][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which are toxic to the cell.[7][9] This action ultimately impairs chromosome segregation during mitosis, causing mitotic perturbations and aberrant cell divisions that lead to delayed cell death.[10][11]
dot
Caption: this compound's mechanism of action targeting Topoisomerase IIα.
Experimental Protocols
The in vitro efficacy of this compound is assessed using a variety of established experimental protocols. These assays measure cytotoxicity, the specific inhibitory effect on its molecular target, and its impact on the cell cycle.
Table 2: Key Experimental Methodologies
| Assay Name | Principle | Brief Protocol Steps | Reference |
| Cytotoxicity Assays (MTS/MTT) | Measures cell viability via metabolic activity. Viable cells reduce a tetrazolium salt (MTS/MTT) to a colored formazan product, which is quantified by absorbance. | 1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with a serial dilution of this compound. 3. Incubate for a set period (e.g., 72-96 hours). 4. Add MTS or MTT reagent to each well and incubate. 5. Measure absorbance at the appropriate wavelength. 6. Calculate IC50 values from the dose-response curve. | [7][12] |
| Topoisomerase IIα Kinetoplast DNA (kDNA) Decatenation Assay | Assesses the catalytic activity of Topoisomerase IIα. The enzyme decatenates (unlinks) highly catenated networks of kDNA into minicircles. Inhibition of this process by a drug is visualized on an agarose gel. | 1. Incubate purified Topoisomerase IIα with kDNA in the presence of ATP and varying concentrations of this compound. 2. Stop the reaction. 3. Separate the reaction products on an agarose gel. 4. Visualize DNA with an intercalating dye (e.g., ethidium bromide). Inhibited reactions will show a higher proportion of catenated kDNA. | [7][9] |
| DNA Cleavage Assay | Determines if a drug acts as a "topoisomerase poison" by stabilizing the cleavable complex. This results in the conversion of supercoiled plasmid DNA (e.g., pBR322) into linear DNA. | 1. Incubate supercoiled plasmid DNA with Topoisomerase IIα and varying concentrations of this compound. 2. Add SDS to denature the enzyme and trap the covalent DNA-enzyme complex. 3. Treat with proteinase K to digest the protein. 4. Analyze the DNA topology (supercoiled vs. linear) via agarose gel electrophoresis. | [7][9] |
| Clonogenic Assay | A long-term assay that measures the ability of a single cell to proliferate and form a colony. It assesses the drug's ability to induce cell death rather than just cytostatic effects. | 1. Treat a known number of cells with this compound for a specified duration. 2. Plate the cells at a low density in drug-free medium. 3. Allow cells to grow for 1-3 weeks until visible colonies form. 4. Fix, stain, and count the colonies. 5. Calculate the surviving fraction relative to untreated controls. | [10][11] |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry. This compound's effects on cell cycle progression can be determined. | 1. Treat cells with this compound for various time points. 2. Harvest and fix the cells (e.g., with ethanol). 3. Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide). 4. Analyze the DNA content of individual cells by flow cytometry. 5. Model the resulting histogram to determine the percentage of cells in each phase. | [11] |
dot
Caption: Standard workflow for an in vitro cytotoxicity (MTS/MTT) assay.
Cellular Fate and Mitotic Perturbations
Unlike classical DNA damaging agents that trigger robust cell cycle checkpoint activation, this compound can induce a latent form of DNA damage.[10][11] This damage may not immediately halt cell cycle progression.[11] Instead, cells treated with this compound often proceed through mitosis with impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei.[10][11] The ultimate cell death is a delayed event, often occurring only after cells have undergone several rounds of these aberrant divisions.[10]
dot
Caption: Logical relationship from this compound treatment to cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. Drug: Mitoxantrone - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies [mdpi.com]
An In-depth Technical Guide to the Apoptosis Induction Kinetics of Piroxantrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and kinetics of apoptosis induction by piroxantrone, a potent aza-anthracenedione anticancer agent. This compound is a structural analogue of mitoxantrone and is recognized for its significant antitumor activity and reduced cardiotoxicity.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][3] By stabilizing the DNA-topoisomerase II complex, this compound leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][3]
This document details the signaling pathways implicated in this compound-induced apoptosis, presents quantitative data on its kinetic and dose-dependent effects, and provides detailed experimental protocols for key assays used to characterize this process.
Core Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar aromatic rings of the this compound molecule insert themselves between the base pairs of the DNA double helix.[3] This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.[3]
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the enzyme from religating the DNA strands after it has created a double-strand break to resolve DNA supercoiling.[1][3] This leads to an accumulation of persistent DNA double-strand breaks, which are highly toxic to the cell and serve as a primary trigger for apoptosis.[1][4]
The induction of DNA double-strand breaks can be visualized and quantified by the phosphorylation of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.[1][2]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound-induced DNA damage is a complex process involving multiple signaling pathways. The intrinsic, or mitochondrial, pathway plays a central role.
Intrinsic (Mitochondrial) Apoptosis Pathway
The accumulation of DNA double-strand breaks activates a cascade of events that converge on the mitochondria. This pathway is characterized by the following key events:
-
Activation of Pro-apoptotic Bcl-2 Family Proteins: DNA damage leads to the activation of pro-apoptotic proteins such as Bax and Bak.[5][6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to the formation of pores and an increase in membrane permeability.[5][6]
-
Release of Cytochrome c: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[6][7]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[7][8]
This compound treatment has been shown to induce the cleavage of Caspase-3 and PARP, upregulate the pro-apoptotic protein Bax, and downregulate the anti-apoptotic protein Bcl-2.[4]
Akt/FOXO3 Signaling Pathway
Studies on the related compound mitoxantrone have revealed the involvement of the Akt/FOXO3 signaling pathway in apoptosis induction.[4] This pathway is a critical regulator of cell survival and apoptosis.
-
Inhibition of Akt Phosphorylation: Mitoxantrone treatment leads to a dose-dependent reduction in the phosphorylation of Akt at Ser473, which is a key step in its activation.[4]
-
Nuclear Translocation of FOXO3: In its phosphorylated state, Akt keeps the transcription factor FOXO3 in the cytoplasm, thereby inhibiting its pro-apoptotic functions. Inhibition of Akt phosphorylation allows FOXO3 to translocate to the nucleus.[4]
-
Upregulation of Pro-Apoptotic Genes: Once in the nucleus, FOXO3 acts as a transcription factor to upregulate the expression of pro-apoptotic genes, such as Bim and p27, further promoting the apoptotic process.[4]
Kinetics of this compound-Induced Apoptosis
The induction of apoptosis by this compound is both dose- and time-dependent. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Effects of this compound and Mitoxantrone on Cell Viability and Apoptosis
| Cell Line | Drug | Concentration | Time (h) | Effect | Reference |
| OCI-Ly8 (NHL) | This compound | 22 nM - 2737 nM | 72 | IC50 for cell proliferation | [2] |
| Z138 (NHL) | This compound | 22 nM - 2737 nM | 72 | IC50 for cell proliferation | [2] |
| Raji (NHL) | This compound | 22 nM - 2737 nM | 72 | IC50 for cell proliferation | [2] |
| OCI-Ly8 (NHL) | This compound | 5.1 nM - 82.8 nM | 24 (treatment) | IC50 for clonogenic survival | [2] |
| Z138 (NHL) | This compound | 5.1 nM - 82.8 nM | 24 (treatment) | IC50 for clonogenic survival | [2] |
| Raji (NHL) | This compound | 5.1 nM - 82.8 nM | 24 (treatment) | IC50 for clonogenic survival | [2] |
| U2OS (Osteosarcoma) | Mitoxantrone | 0.1 - 1.0 µM | 72 | Dose-dependent decrease in cell viability | [4] |
| MG63 (Osteosarcoma) | Mitoxantrone | 0.1 - 1.0 µM | 72 | Dose-dependent decrease in cell viability | [4] |
| Jurkat T cells | Mitoxantrone | 2.5, 5, 10, 100 µM | 24 | Dose-dependent increase in apoptosis | [9] |
| B-CLL cells | Mitoxantrone | 0.7 - 1.4 µg/ml | 48 | IC50 for cell viability | [8] |
| HL-60 (Myeloid Leukemia) | Mitoxantrone | 0.1 - 10.0 µM | 1 | Induction of DNA fragmentation | [10] |
| KG-1 (Myeloid Leukemia) | Mitoxantrone | 0.1 - 10.0 µM | 1 | Induction of DNA fragmentation | [10] |
Table 2: Time-Course of this compound and Mitoxantrone-Induced Apoptotic Events
| Cell Line | Drug | Concentration | Time Point | Observed Event | Reference |
| PC3 (Prostate Cancer) | Mitoxantrone | 450 nM | 120 h | Significant increase in mitochondrial membrane depolarization | [5] |
| U87MG (Glioblastoma) | Mitoxantrone | 500, 5000 nM | 24 h | Increased γH2AX staining | [11] |
| U373 (Glioblastoma) | Mitoxantrone | 500, 5000 nM | 24 h | Increased γH2AX staining | [11] |
| U87MG (Glioblastoma) | Mitoxantrone | Not specified | 24 h | Upregulation of DR4 and DR5 protein levels | [11] |
| MDA-MB-231 | Doxorubicin | Not specified | Not specified | Increase in late apoptotic population from 0.75% to 4.40% | [12] |
| MDA-MB-231 | Doxorubicin | Not specified | Not specified | Increase in early apoptotic population from 10.8% to 38.8% | [12] |
Experimental Protocols for Apoptosis Detection
A variety of methods can be employed to detect and quantify this compound-induced apoptosis.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13][14]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) for detection.[13][14] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][14]
-
Methodology:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound for different time points. Include an untreated control.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect by centrifugation.[13][14]
-
Washing: Wash cells twice with cold 1X PBS by centrifugation (e.g., 300-700 x g for 5 minutes).[14][15]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.[13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13][15]
-
Analysis: Analyze the samples by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
DNA Fragmentation Analysis (DNA Laddering)
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[16]
-
Principle: During apoptosis, caspase-activated DNase (CAD) cleaves DNA at the linker regions between nucleosomes. When this fragmented DNA is separated by agarose gel electrophoresis, it produces a characteristic "ladder" pattern.
-
Methodology:
-
Cell Lysis: Harvest treated and control cells and lyse them using a detergent-based lysis buffer (e.g., containing Triton X-100).[17]
-
DNA Extraction: Separate the fragmented DNA from high molecular weight chromatin by centrifugation.[17]
-
Purification: Treat the supernatant containing fragmented DNA with RNase A to remove RNA, followed by Proteinase K to digest proteins.[17]
-
DNA Precipitation: Precipitate the DNA using ethanol or isopropanol in the presence of salt.[17]
-
Electrophoresis: Resuspend the DNA pellet and load it onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Visualize the DNA fragments under UV light. Apoptotic samples will show a ladder pattern, while necrotic or viable cells will show a high molecular weight smear or a single band, respectively.
-
Caspase Activity Assays
The activation of caspases is a central event in the apoptotic cascade.
-
Principle: Caspase activity can be measured using specific peptide substrates conjugated to a colorimetric (e.g., p-nitroanilide, pNA) or fluorometric (e.g., aminofluorocoumarin, AFC) reporter molecule. Cleavage of the substrate by an active caspase releases the reporter, which can be quantified.
-
Methodology:
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
Assay Reaction: Incubate the cell lysate with a specific caspase substrate (e.g., DEVD-pNA for caspase-3/7, LEHD-pNA for caspase-9).[18]
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantification: Calculate the fold-increase in caspase activity in treated samples compared to the untreated control.
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, primarily through its action as a topoisomerase II inhibitor. The resulting DNA damage triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the activation of a cascade of caspases. The Akt/FOXO3 pathway also appears to play a significant role in mediating the pro-apoptotic effects of related anthracenediones. The apoptotic response to this compound is dose- and time-dependent, and its kinetics can be meticulously characterized using a suite of established experimental protocols. A thorough understanding of these mechanisms and kinetics is crucial for the continued development and optimization of this compound as a therapeutic agent in oncology.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Mitoxantrone Hydrochloride? [synapse.patsnap.com]
- 4. Mitoxantrone induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitisation to mitoxantrone-induced apoptosis by the oncolytic adenovirus Ad∆∆ through Bcl-2-dependent attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-dose mitoxantrone induces programmed cell death or apoptosis in human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Piroxantrone Cell-Based Assay Design
Introduction
Piroxantrone (also known as Pixantrone) is a potent antineoplastic agent belonging to the aza-anthracenedione class of drugs. It is structurally related to mitoxantrone and functions primarily as a topoisomerase II inhibitor.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound prevents the re-ligation of double-stranded DNA breaks.[3][4][5] This disruption of DNA synthesis and repair ultimately triggers cell cycle arrest, DNA damage responses, and apoptosis, making it an effective agent against various cancers, particularly hematological malignancies.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for evaluating the efficacy and mechanism of action of this compound. The protocols detailed herein cover key assays for assessing cytotoxicity, DNA damage, and apoptosis.
Mechanism of Action: Signaling Pathway
This compound exerts its cytotoxic effects by targeting DNA topoisomerase II. The stabilization of the enzyme-DNA complex leads to the accumulation of DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, characterized by the phosphorylation of histone H2AX (γH2AX), which serves as a crucial biomarker for DSBs.[6][7] Persistent DNA damage and cell cycle arrest ultimately converge on apoptotic pathways, leading to programmed cell death.
Caption: this compound's mechanism of action pathway.
Quantitative Data Summary
The cytotoxic potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies across different cell lines. The following table summarizes representative IC50 values from preclinical studies.
| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |
| K562 (Human Leukemia) | MTS Assay | Not Specified | Sub-micromolar | [6] |
| K/VP.5 (Etoposide-Resistant) | MTS Assay | Not Specified | 5.7-fold > K562 | [6] |
| PPTP Panel (24 cell lines) | DIMSCAN | 96 hours | Median: 54 nM | [4] |
| PANC1 (Pancreatic Cancer) | Not Specified | 24-48 hours | ~25-100 nM | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Workflow: MTT Assay
Caption: Workflow diagram for the MTT cytotoxicity assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Mix gently by pipetting and incubate for an additional 4 hours at 37°C.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
DNA Damage Assessment: γH2AX Immunofluorescence
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX) using immunofluorescence microscopy.[6][7]
Workflow: Immunofluorescence Assay
Caption: Workflow for γH2AX immunofluorescence staining.
Protocol:
-
Cell Plating: Seed cells onto sterile glass coverslips placed in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound at desired concentrations (e.g., 100 nM and 500 nM) for a specific duration (e.g., 24 hours).[7] Include a vehicle control.
-
Fixation: Wash cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody: Incubate the cells with a primary antibody specific for γH2AX, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST. Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intensity or number of γH2AX foci per nucleus using image analysis software.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Logical Relationship: Cell States in Annexin V/PI Assay
Caption: Interpretation of Annexin V/PI flow cytometry results.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using a gentle enzyme like TrypLE or by cell scraping. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left): Live cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells/debris
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents | MDPI [mdpi.com]
- 4. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. youtube.com [youtube.com]
Piroxantrone's Impact on Topoisomerase II: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxantrone, an aza-anthracenedione, is a potent anti-neoplastic agent that primarily targets DNA topoisomerase IIα.[1][2] Its mechanism of action involves intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, which ultimately leads to double-strand breaks in DNA and cell death.[1][3] This document provides detailed protocols for assessing the activity of this compound as a topoisomerase II inhibitor, specifically focusing on the widely used kinetoplast DNA (kDNA) decatenation assay. Additionally, it summarizes key quantitative data on this compound's inhibitory effects and presents visual diagrams to illustrate its mechanism and the experimental workflow.
Introduction
Topoisomerases are essential enzymes that resolve topological challenges in DNA that arise during replication, transcription, and chromosome segregation.[4] Type II topoisomerases, such as topoisomerase IIα and IIβ, transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, a process critical for relieving supercoils and decatenating intertwined daughter chromosomes.[1][5] Due to their vital role in cell proliferation, topoisomerase II enzymes are a key target for cancer chemotherapy.[3]
This compound (also known as pixantrone) is a second-generation aza-anthracenedione designed to reduce the cardiotoxicity associated with earlier anthracyclines like doxorubicin and mitoxantrone.[2][6] It functions as a topoisomerase II poison, trapping the enzyme in its covalent complex with DNA.[1] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and the induction of apoptosis.[1][3] Studies have shown that this compound exhibits selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells compared to the topoisomerase IIβ isoform found in post-mitotic cardiomyocytes, potentially contributing to its improved cardiac safety profile.[1][2][7]
This application note provides a detailed protocol for a topoisomerase II activity assay using kDNA decatenation, a standard method to evaluate the inhibitory potential of compounds like this compound.[1][4]
This compound's Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process that ultimately disrupts DNA integrity and function. The key steps in its mechanism of action are outlined below.
Caption: this compound intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound against topoisomerase II and its cytotoxic effects on various cancer cell lines have been quantified in several studies. The following table summarizes key IC50 values.
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| Human Leukemia K562 | Cell Growth Inhibition | 0.10 µM | [8] |
| Etoposide-Resistant K/VP.5 | Cell Growth Inhibition | 0.56 µM | [8] |
| MDCK | Cell Growth Inhibition | 0.058 µM | [8] |
| ABCB1-transfected MDCK/MDR | Cell Growth Inhibition | 4.5 µM | [8] |
| Pediatric Preclinical Testing Program (PPTP) in vitro panel (median) | Cytotoxicity | 54 nM | [9] |
Experimental Protocols
Topoisomerase II Decatenation Assay using Kinetoplast DNA (kDNA)
This protocol is adapted from established methods for measuring topoisomerase II activity.[4][10][11]
Objective: To determine the inhibitory effect of this compound on the decatenation of kDNA by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)[12]
-
10 mM ATP solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]
-
Nuclease-free water
-
1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) containing ethidium bromide (0.5 µg/ml)
-
TAE running buffer
-
UV transilluminator and gel documentation system
Experimental Workflow:
Caption: Workflow for the topoisomerase II kDNA decatenation assay to evaluate this compound inhibition.
Procedure:
-
Reaction Assembly: On ice, prepare a series of 1.5-ml microcentrifuge tubes. For a final reaction volume of 20 µl, add the following reagents in order:
-
Nuclease-free water (to bring the final volume to 20 µl)
-
2 µl of 10x Topoisomerase II Reaction Buffer
-
2 µl of 10 mM ATP
-
200 ng of kDNA (e.g., 1 µl of a 200 ng/µl stock)[4]
-
1 µl of this compound at various concentrations (or solvent control).
-
-
Enzyme Addition: Add a predetermined amount of human topoisomerase IIα (typically 1-5 units) to each tube, except for the negative control (no enzyme).[4] Gently mix the contents.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[4][11]
-
Reaction Termination: Stop the reaction by adding 4 µl of 5x Stop Buffer/Gel Loading Dye to each tube and mix thoroughly.[10]
-
Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel containing ethidium bromide. Run the gel at 5-10 V/cm for 2-3 hours or until adequate separation is achieved.[4]
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator.[4] Catenated kDNA remains at the origin or in the well, while decatenated DNA migrates into the gel as open circular and nicked circular forms.[1] Inhibition of topoisomerase II activity by this compound will result in a dose-dependent decrease in the amount of decatenated DNA products.
Controls:
-
Negative Control (No Enzyme): kDNA with all reaction components except topoisomerase II. This shows the position of catenated kDNA.
-
Positive Control (No Inhibitor): kDNA with all reaction components, including topoisomerase II and the solvent used for this compound. This shows the maximal decatenation activity.
-
Decatenated kDNA Marker: A sample of fully decatenated kDNA to identify the migration pattern of the reaction products.[10]
Conclusion
The protocols and data presented provide a comprehensive resource for researchers studying the interaction of this compound with topoisomerase II. The kDNA decatenation assay is a robust method for quantifying the inhibitory activity of this compound and similar compounds. The provided diagrams and summary table offer a clear overview of this compound's mechanism and efficacy, supporting further research and development in the field of cancer therapeutics.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
Application Notes and Protocols: Detection of Reactive Oxygen Species (ROS) Induced by Piroxantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone, also known as Pixantrone, is a cytotoxic aza-anthracenedione and an analogue of mitoxantrone. It is primarily investigated for its role as an antineoplastic agent that targets topoisomerase II, leading to the inhibition of DNA replication and repair in cancer cells. While not a fluorescent probe for the direct detection of reactive oxygen species (ROS), this compound, like other anthraquinone-based molecules, can induce the production of ROS within cells through its metabolic activation and subsequent redox cycling. This property makes the assessment of ROS levels a critical component in understanding its mechanism of action, off-target effects, and potential for inducing oxidative stress-mediated cell death.
These application notes provide a detailed protocol for the detection and quantification of intracellular ROS generated in response to treatment with this compound, utilizing the well-established fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Principle of the Assay
The most common method for detecting intracellular ROS is the use of the cell-permeable fluorescent probe DCFH-DA. Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, particularly hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the green fluorescence is directly proportional to the level of intracellular ROS.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from a this compound-induced ROS detection assay. The values presented are illustrative and will vary depending on the cell line, this compound concentration, and incubation time.
Table 1: this compound-Induced ROS Production in a Cancer Cell Line
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control (DMSO) | 0 | 100 ± 15 | 1.0 |
| This compound | 1 | 250 ± 30 | 2.5 |
| This compound | 5 | 600 ± 55 | 6.0 |
| This compound | 10 | 1200 ± 110 | 12.0 |
| Positive Control (H₂O₂) | 100 | 1500 ± 140 | 15.0 |
Table 2: Effect of an Antioxidant on this compound-Induced ROS
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of ROS Production |
| Vehicle Control | 100 ± 12 | N/A |
| This compound (10 µM) | 1250 ± 130 | N/A |
| This compound (10 µM) + N-acetylcysteine (NAC) (5 mM) | 350 ± 40 | 72% |
| N-acetylcysteine (NAC) (5 mM) alone | 110 ± 15 | N/A |
Experimental Protocols
Materials and Reagents
-
This compound (Pixantrone)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine (NAC) (optional, as an antioxidant control)
-
Hydrogen peroxide (H₂O₂) (optional, as a positive control)
-
96-well black, clear-bottom microplates
-
Adherent or suspension cells of interest
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microplate reader with excitation/emission filters for ~485 nm/~535 nm
-
Fluorescence microscope (optional, for qualitative analysis)
-
Flow cytometer (optional, for single-cell analysis)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol for ROS Detection in Adherent Cells
-
Cell Seeding:
-
The day before the experiment, seed adherent cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free culture medium to the desired final concentrations.
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium. Protect from light.
-
-
DCFH-DA Loading:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
After incubation, carefully remove the DCFH-DA solution.
-
Wash the cells twice with 100 µL of warm PBS to remove any excess probe.
-
Add 100 µL of the prepared this compound dilutions (and controls: vehicle, positive control H₂O₂, and antioxidant co-treatment) to the respective wells.
-
Incubate for the desired period (e.g., 1, 3, 6, or 24 hours) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
For kinetic studies, readings can be taken at multiple time points.
-
Protocol for ROS Detection in Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in serum-free medium to a density of 1 x 10⁶ cells/mL.
-
-
DCFH-DA Loading:
-
Add the DCFH-DA stock solution to the cell suspension to achieve a final concentration of 10-20 µM.
-
Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
-
Washing and Treatment:
-
Centrifuge the cells to pellet them and remove the DCFH-DA containing medium.
-
Wash the cells twice with warm PBS.
-
Resuspend the cells in fresh, pre-warmed medium containing the desired concentrations of this compound and controls.
-
-
Incubation and Measurement:
-
Incubate for the desired time period at 37°C.
-
After incubation, transfer 100 µL of the cell suspension from each treatment group to a 96-well black microplate.
-
Measure the fluorescence as described for adherent cells. Alternatively, analyze the cells by flow cytometry using the FITC channel.
-
Mandatory Visualizations
Caption: Experimental workflow for detecting this compound-induced ROS.
Caption: this compound-induced ROS signaling pathway leading to apoptosis.
Piroxantrone In Vivo Experimental Design: Application Notes and Protocols
A Note on Piroxantrone: The term "this compound" does not correspond to a recognized pharmaceutical agent in widespread use. It is likely a misspelling of "Pixantrone" or a related compound. Pixantrone and the structurally similar drug Mitoxantrone belong to the aza-anthracenedione class of antineoplastic agents. This document will focus on the in vivo experimental design for Mitoxantrone, a well-documented compound in this class, and will also provide information on Pixantrone where available. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Mitoxantrone and related compounds exert their cytotoxic effects through a multi-faceted mechanism. The primary modes of action include:
-
DNA Intercalation: These agents insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes like replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3] By stabilizing the covalent complex between topoisomerase II and DNA, the drug leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3][4][5]
-
Immunogenic Cell Death (ICD): Mitoxantrone is recognized as a potent inducer of immunogenic cell death.[6][7][8] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) exposure on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that can stimulate an anti-tumor immune response.[6][7][8]
Signaling Pathway
The signaling cascade initiated by Mitoxantrone leading to cell death is complex. A simplified representation of the core mechanism is depicted below.
Caption: Mitoxantrone's mechanism leading to apoptosis and immune response.
In Vivo Experimental Protocols
Murine Xenograft Models
Murine xenograft models are a cornerstone for evaluating the in vivo efficacy of anticancer agents. These models involve the transplantation of human cancer cells into immunodeficient mice.
Experimental Workflow:
Caption: Workflow for a typical murine xenograft study.
Detailed Protocol: Pancreatic Cancer Xenograft Model
This protocol is based on a study evaluating Mitoxantrone-loaded nanoferritin in a pancreatic cancer model.[9][10]
-
Animal Model: 5-week-old female CD1 nude mice.[9]
-
Cell Preparation and Implantation:
-
Culture PaCa44 cells in appropriate media until they reach the desired confluence.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS or an appropriate vehicle at a concentration of 4 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (4 x 10^6 cells) subcutaneously into the left flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.[9]
-
-
Treatment Regimen:
-
Endpoint Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoints are typically tumor growth inhibition and overall survival.
-
Define a humane endpoint, such as a maximum tumor volume (e.g., 1500 mm³) or signs of distress.[9]
-
Quantitative Data from Pancreatic Cancer Xenograft Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction at Day 38 vs. Control (%) | Tumor Volume Reduction at Day 48 vs. Mitoxantrone (%) | Reference |
| Saline (Control) | 33 | - | - | [10] |
| Mitoxantrone (Free) | 33 | Not statistically significant | - | [9][10] |
| Mitoxantrone-Nanoferritin | 65 | 81.1 | 75.1 | [9][10] |
Immunogenic Cell Death (ICD) Vaccination Assay
This assay is designed to evaluate the ability of a compound to induce an anti-tumor immune response in vivo. Mitoxantrone is often used as a positive control in these experiments.[11]
Experimental Workflow:
Caption: Workflow for an in vivo immunogenic cell death vaccination assay.
Detailed Protocol: ICD Vaccination Assay
-
Cell Line: A syngeneic murine cancer cell line, such as MCA205 fibrosarcoma cells.[11]
-
Animal Model: Immunocompetent syngeneic mice (e.g., C57BL/6 for MCA205 cells).[11]
-
In Vitro Cell Treatment (Vaccine Preparation):
-
Treat cultured cancer cells with a lethal dose of the test compound or Mitoxantrone (e.g., 2 µM for 24 hours) in vitro.[11]
-
Harvest the dying cells and wash them with sterile PBS.
-
-
Vaccination:
-
Inject the treated cancer cells subcutaneously into one flank of the mice.
-
-
Challenge:
-
One week after vaccination, challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
-
Endpoint Evaluation:
-
Monitor the mice for tumor development at the challenge site.
-
The primary endpoint is the percentage of mice that remain tumor-free, indicating a protective anti-tumor immune response.
-
Quantitative Data from ICD Vaccination Assay
| In Vitro Treatment | Protection from Tumor Challenge (%) | Reference |
| Mitoxantrone | 80 | [11] |
| Cisplatin (Negative Control) | Low to none | |
| Doxorubicin | 90 | [11] |
Canine Model of Invasive Bladder Carcinoma
Spontaneously occurring tumors in companion animals, such as dogs, can serve as valuable translational models for human cancers.
Detailed Protocol: Mitoxantrone and Piroxicam in Canine Bladder Cancer
This protocol is based on a multi-institutional clinical trial in dogs with transitional cell carcinoma of the urinary bladder.
-
Animal Model: Dogs with naturally occurring, histologically confirmed transitional cell carcinoma of the urinary bladder.
-
Treatment Regimen:
-
Mitoxantrone: Administered intravenously at a dose of 5 mg/m² every 21 days for four treatments.
-
Piroxicam: Administered orally at a dose of 0.3 mg/kg daily for the duration of the study.
-
-
Monitoring and Endpoint Evaluation:
-
Tumor staging (ultrasound) at baseline, day 42, and every 3 months post-treatment.
-
Endpoints include time-to-treatment failure and overall survival time.
-
Monitor for adverse events, such as diarrhea and azotemia.
-
Quantitative Data from Canine Bladder Cancer Trial
| Response Category | Percentage of Dogs |
| Complete Response | 2% |
| Partial Response | 33% |
| Stable Disease | 46% |
| Progressive Disease | 19% |
| Overall Measurable Response Rate | 35.4% |
| Outcome Measure | Median Time |
| Time-to-Treatment Failure | 194 days |
| Survival Time | 350 days |
Pixantrone In Vivo Experimental Design
While less in vivo preclinical data is publicly available for Pixantrone compared to Mitoxantrone, it has been evaluated in various models.
Ex Ovo Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a useful in vivo model for studying tumor growth and angiogenesis.
-
Application: Used to assess the anti-myeloma properties of Pixantrone.
-
Finding: Pixantrone induced a downregulation of myeloma-cell growth in the CAM assay.
Clinical Trials in Non-Hodgkin's Lymphoma
Pixantrone is approved in the European Union for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.
-
Dosing Regimen: 50 mg/m² administered as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, for up to 6 cycles.[12][13]
Quantitative Data from a Phase III Clinical Trial in Relapsed/Refractory Aggressive NHL
| Response Category | Pixantrone Group (%) | Comparator Group (%) |
| Complete Response/Unconfirmed Complete Response | 20.0 | 5.7 |
| Overall Response Rate | 37.1 | 14.3 |
| Outcome Measure | Pixantrone Group (months) | Comparator Group (months) |
| Median Progression-Free Survival | 5.3 | 2.6 |
| Median Overall Survival | 10.2 | 7.6 |
Conclusion
The in vivo experimental design for Mitoxantrone and related aza-anthracenediones encompasses a range of models from murine xenografts to spontaneously occurring canine tumors. The choice of model and experimental design depends on the specific research question, whether it is evaluating primary efficacy, understanding the mechanism of action, or assessing the induction of an anti-tumor immune response. The provided protocols and data serve as a guide for researchers in designing and interpreting their own in vivo studies with this class of compounds. Careful attention to dosing, scheduling, and appropriate endpoint selection is critical for obtaining robust and translatable results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Topoisomerase II is required for mitoxantrone to signal nuclear factor kappa B activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 5. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitoxantrone triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Delivery of Mitoxantrone and a Cholesteryl Indoximod Prodrug Provides Effective Chemo-Immunotherapy in Multiple Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitoxantrone-Loaded Nanoparticles for Magnetically Controlled Tumor Therapy–Induction of Tumor Cell Death, Release of Danger Signals and Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitoxantrone-Loaded Nanoferritin Slows Tumor Growth and Improves the Overall Survival Rate in a Subcutaneous Pancreatic Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening of novel immunogenic cell death inducers within the NCI Mechanistic Diversity Set - PMC [pmc.ncbi.nlm.nih.gov]
- 12. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 13. Pixantrone in patients with relapsed/refractory diffuse large B-cell lymphoma: A real-life, retrospective, multicenter trial on behalf of the "RTL" (Regional Tuscan Lymphoma network) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing DNA Damage in Cell Lines Using Piroxantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone (also known as pixantrone) is a novel aza-anthracenedione, an antineoplastic agent that is structurally related to mitoxantrone. It is a potent inducer of DNA damage and is utilized in cancer research to study cellular responses to genotoxic stress, evaluate DNA repair mechanisms, and screen for potential therapeutic synergies. This compound's primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks and ultimately, cell death.[1][2][3] Notably, its cytotoxic effects can manifest through different pathways depending on the concentration used. At lower concentrations, it may induce a "latent" form of DNA damage that results in mitotic errors without activating canonical DNA damage checkpoints, while higher concentrations lead to more direct and widespread DNA damage.[2][4]
These application notes provide detailed protocols for utilizing this compound to induce DNA damage in cell lines, along with methods for quantifying its effects.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various cell lines, providing a basis for experimental design.
Table 1: Effective Concentrations of this compound for Inducing DNA Damage
| Cell Line | Concentration | Exposure Time | Observed Effect | Assay Used |
| PANC1 | 100 nM | 24 hours | No significant increase in DNA damage. | Comet Assay (Alkaline) |
| PANC1 | 500 nM | 24 hours | Significant increase in DNA damage (Olive moment ~24.4).[5] | Comet Assay (Alkaline) |
| PANC1 | 25-100 nM | 24-48 hours | No canonical DNA damage (lack of γH2AX foci).[5] | Immunofluorescence (γH2AX) |
| K562 | 0.01 - 0.2 µM | Not specified | Concentration-dependent formation of linear DNA.[6] | pBR322 DNA Cleavage Assay |
| Various Solid Tumors | Varies (IC50) | Long-term | Cell death following multiple rounds of aberrant cell division.[2][4] | Clonogenic Assay, Live Cell Videomicroscopy |
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Concentration | Exposure Time | Effect on Cell Cycle |
| PANC1 | 100 nM | 24 or 48 hours | No obvious changes in cell cycle dynamics.[7] |
| MCF10A | >100 nM | Not specified | G1-mediated arrest.[7] |
| OVCAR5 | 200 nM | Not specified | Minimal cell cycle perturbation.[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in cell-based assays.
Caption: this compound's mechanism of action leading to cell death.
Caption: Experimental workflow for studying this compound-induced DNA damage.
Experimental Protocols
Protocol 1: Induction of DNA Damage Using this compound
This protocol provides a general guideline for treating cultured mammalian cells with this compound to induce DNA damage.
Materials:
-
This compound maleate
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells (e.g., PANC1, K562)
-
Sterile culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Cell Seeding: Seed the desired cell line into appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis using one of the protocols outlined below.
Protocol 2: Quantification of DNA Strand Breaks by Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[8][9]
Materials:
-
This compound-treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMA on the comet assay slides and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C. Pipette this mixture onto the NMA layer, cover with a coverslip, and solidify on ice.
-
Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the Olive tail moment).
Protocol 3: Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX (to form γH2AX) is a key early event in the cellular response to DNA double-strand breaks (DSBs).[8][10]
Materials:
-
This compound-treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Quantification: Visualize the slides using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates the induction of DSBs.
References
- 1. Pixantrone maleate - Topoisomerase II inhibitor DNA intercalating agent oncolytic [boa.unimib.it]
- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. championsoncology.com [championsoncology.com]
- 9. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Piroxantrone: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone is a potent aza-anthracenedione derivative that has garnered significant interest in oncological research and drug discovery. Structurally related to the well-known anticancer agent mitoxantrone, this compound functions as a topoisomerase II inhibitor and DNA intercalator.[1][2][3] These mechanisms of action lead to the induction of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] Its distinct chemical properties, however, may confer a different safety and efficacy profile compared to other anthracyclines, making it a valuable tool compound for investigating topoisomerase II-targeted therapeutic strategies.[3][4]
These application notes provide a comprehensive overview of this compound's utility as a tool compound, including its mechanism of action, key quantitative data, and detailed protocols for essential in vitro assays to evaluate its activity and cellular effects.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: this compound's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix.[3][5] This intercalation distorts the DNA structure, interfering with essential cellular processes such as transcription and replication.
-
Topoisomerase II Inhibition: this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle.[1][6] Topoisomerase II is crucial for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. By "poisoning" the enzyme, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[1][7]
The induction of DNA double-strand breaks by this compound activates the DNA Damage Response (DDR) pathway. This signaling cascade, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, leads to the phosphorylation of downstream effector proteins such as CHK1 and CHK2. Activation of these checkpoint kinases results in cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the DDR pathway can trigger apoptosis, leading to programmed cell death.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of this compound and the closely related compound mitoxantrone across various cancer cell lines, presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | Submicromolar | [1] |
| This compound | PPTP in vitro panel (median) | Various Pediatric Cancers | 54 | [8] |
| Mitoxantrone | OVCAR-3 | Ovarian Cancer | 6 | [9] |
| Mitoxantrone | MDA-MB-231 | Breast Cancer | 18 | [9] |
| Mitoxantrone | MCF-7 | Breast Cancer | 196 | [9] |
| Mitoxantrone | HL-60 | Promyelocytic Leukemia | See Figure | [10] |
| Mitoxantrone | THP-1 | Acute Monocytic Leukemia | See Figure | [10] |
| Mitoxantrone | U87MG | Glioblastoma | ~5000 | [11] |
| Mitoxantrone | K9TCC-PU AXA | Canine Urothelial Carcinoma | See Figure | |
| Mitoxantrone | T24 | Human Urothelial Carcinoma | See Figure |
Signaling Pathway Diagram
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound in a given adherent cancer cell line.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a high concentration stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Topoisomerase II-Mediated DNA Decatenation Assay
This biochemical assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
This compound
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP solution (10 mM)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
This compound at various concentrations (or vehicle control)
-
Purified Topoisomerase II enzyme (e.g., 1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a control reaction without the enzyme to visualize the catenated kDNA.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well or migrate as a high molecular weight band. Decatenated minicircles will migrate as distinct, faster-moving bands.
-
Inhibition of topoisomerase II activity by this compound will result in a decrease in the intensity of the decatenated DNA bands and an increase in the catenated kDNA band compared to the no-drug control.
-
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if this compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.
Materials:
-
This compound
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution (10 mM)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K (10 mg/mL)
-
Agarose
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled plasmid DNA (e.g., 200-300 ng)
-
This compound at various concentrations (or vehicle control)
-
Purified Topoisomerase II enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include controls: DNA alone, and DNA with enzyme but no drug.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination and Protein Digestion:
-
Stop the reaction by adding 2 µL of stop solution.
-
Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the topoisomerase II.
-
-
Agarose Gel Electrophoresis:
-
Add loading dye to the samples and load them onto a 1% agarose gel in 1x TAE buffer containing ethidium bromide.
-
Run the gel until there is good separation between the supercoiled, nicked, and linear forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate the fastest, followed by linear DNA, and then nicked (open-circular) DNA.
-
An increase in the amount of linear DNA in the presence of this compound and topoisomerase II indicates that the compound is stabilizing the cleavage complex and acting as a topoisomerase II poison.
-
Experimental Workflow Diagrams
Logical Relationships Diagram
References
- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esisresearch.org [esisresearch.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. topogen.com [topogen.com]
- 7. mdpi.com [mdpi.com]
- 8. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Piroxantrone Quantitative Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone is a synthetic anthrapyrazole derivative that acts as a potent topoisomerase II inhibitor. By intercalating with DNA and inhibiting the religation step of topoisomerase II, this compound induces protein-linked DNA double-strand breaks, leading to cell cycle arrest and apoptosis. These characteristics make this compound a compound of significant interest in oncology research and drug development.
Quantitative real-time PCR (qPCR) is a sensitive and specific method to assess the molecular effects of this compound on cancer cells. This document provides detailed protocols for two key applications of qPCR in this compound research:
-
Quantification of DNA Damage: Measuring the extent of DNA double-strand breaks induced by this compound.
-
Gene Expression Analysis: Profiling changes in the expression of genes involved in DNA damage response, cell cycle regulation, and apoptosis following this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the experimental protocols described below.
Table 1: Quantification of this compound-Induced DNA Damage
| Treatment Group | Concentration (µM) | Relative DNA Lesion Rate (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 0.1 | 2.54 | ± 0.28 |
| This compound | 1.0 | 8.76 | ± 0.95 |
| This compound | 10.0 | 25.12 | ± 2.67 |
Table 2: Gene Expression Changes in Response to this compound Treatment (1 µM)
| Gene | Gene Function | Fold Change (vs. Vehicle Control) | p-value |
| DNA Damage Response | |||
| GADD45A | DNA damage sensor | 8.2 | < 0.01 |
| CDKN1A (p21) | Cell cycle arrest | 6.5 | < 0.01 |
| BRCA1 | DNA repair | 3.1 | < 0.05 |
| Apoptosis | |||
| BAX | Pro-apoptotic | 4.7 | < 0.01 |
| BCL2 | Anti-apoptotic | -3.9 | < 0.01 |
| CASP3 | Executioner caspase | 5.3 | < 0.01 |
| FOXO3 | Pro-apoptotic transcription factor | 3.8 | < 0.05 |
| Cell Cycle | |||
| CCNB1 | G2/M transition | -5.1 | < 0.01 |
| CDK1 | G2/M transition | -4.8 | < 0.01 |
| Signaling Pathways | |||
| AKT1 | Pro-survival kinase | -2.5 | < 0.05 |
| MAPK3 (ERK1) | Proliferation/Survival | -2.1 | > 0.05 |
Experimental Protocols
Protocol 1: Quantitative Long-Range PCR for DNA Damage Assessment
This protocol is adapted from methods used to quantify DNA damage induced by other topoisomerase II inhibitors. It relies on the principle that DNA lesions inhibit the amplification of long DNA fragments more significantly than short fragments.
1. Cell Culture and this compound Treatment:
- Plate cancer cells (e.g., HeLa, MCF-7) at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10.0 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 12, 24 hours).
2. Genomic DNA Extraction:
- Harvest cells and extract high-quality genomic DNA using a commercial kit that minimizes shearing (e.g., Qiagen Genomic-tip).
- Quantify DNA concentration and assess purity using a spectrophotometer (A260/280 ratio ~1.8).
3. Primer Design:
- Design primers for a long nuclear DNA target (e.g., 8-12 kb) and a short nuclear DNA target (e.g., 150-250 bp) from a housekeeping gene (e.g., GAPDH, B2M). The short amplicon serves as a control for the amount of template DNA.
4. Long-Range qPCR Reaction Setup:
- Prepare a master mix containing a long-range PCR enzyme mix (e.g., KAPA LongRange HotStart), SYBR Green I dye, and primers.
- Add 20-50 ng of genomic DNA to each reaction.
- Perform the qPCR with the following cycling conditions:
- Initial Denaturation: 94°C for 3 minutes.
- Cycles (25-30): 94°C for 15 seconds, 60-65°C for 30 seconds, 68°C for 10-12 minutes.
- Final Extension: 72°C for 10 minutes.
5. Standard qPCR for Short Amplicon:
- Perform a separate qPCR for the short amplicon using a standard Taq polymerase and cycling conditions.
6. Data Analysis:
- Determine the Cq values for both long and short amplicons.
- Calculate the relative amplification of the long fragment compared to the short fragment for each sample.
- The relative lesion rate is calculated as: 1 - (Relative amplification in treated sample / Relative amplification in control sample).
Protocol 2: RT-qPCR for Gene Expression Analysis
This protocol details the steps to analyze changes in gene expression in response to this compound treatment.
1. Cell Culture and this compound Treatment:
- Follow the same procedure as in Protocol 1.
2. RNA Extraction and cDNA Synthesis:
- Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity.
- Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
3. Primer Design and Validation:
- Design or obtain validated qPCR primers for target genes (see Table 2 for examples) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0).
- Validate primer efficiency through a standard curve analysis.
4. qPCR Reaction Setup:
- Prepare a master mix containing a SYBR Green qPCR master mix and primers.
- Add diluted cDNA to each reaction.
- Perform the qPCR with the following cycling conditions:
- Initial Denaturation: 95°C for 10 minutes.
- Cycles (40): 95°C for 15 seconds, 60°C for 1 minute.
- Melt Curve Analysis.
5. Data Analysis:
- Determine the Cq values for all genes.
- Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq).
- Calculate the fold change in gene expression using the 2-ΔΔCq method, comparing this compound-treated samples to the vehicle control.
Mandatory Visualizations
Caption: Workflow for qPCR-based analysis of this compound's effects.
Application Notes and Protocols for an In Vitro Model of Piroxantrone Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxantrone (also known as Pixantrone) is an aza-anthracenedione derivative developed as an antineoplastic agent with a chemical structure designed to reduce the cardiotoxicity often associated with anthracyclines like doxorubicin and mitoxantrone.[1] Despite its improved safety profile, assessing the potential for cardiotoxic effects remains a critical aspect of preclinical evaluation. This document provides detailed application notes and protocols for establishing an in vitro model to study this compound-induced cardiotoxicity using the H9c2 cell line, a widely used model for cardiomyocyte toxicity studies. The protocols outlined below cover key assays for evaluating cell viability, apoptosis, oxidative stress, and mitochondrial dysfunction.
Core Concepts of this compound Cardiotoxicity
This compound was designed to minimize the mechanisms responsible for the cardiotoxicity of related compounds. Key differentiators include its reduced ability to form iron complexes, thereby limiting the generation of reactive oxygen species (ROS) through Fenton-like reactions, and a potential selectivity for topoisomerase IIα over the IIβ isoform, which is more prevalent in cardiomyocytes.[2][3][4] However, in vitro studies have demonstrated that at clinically relevant concentrations, this compound can still induce cytotoxicity in cardiomyocyte models.[1] Therefore, a robust in vitro model is essential to quantify these effects and understand the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from studies evaluating the effects of this compound on cardiomyocytes in vitro.
Table 1: Cytotoxicity of this compound in H9c2 Cardiomyocytes (48-hour exposure)
| Assay | Concentration | % of Control (Mean ± SD) | Cell Type | Reference |
| MTT Reduction | 0.1 µM | 89.32 ± 7.49 | Non-differentiated H9c2 | [1] |
| 1 µM | 84.06 ± 8.82 | Non-differentiated H9c2 | [1] | |
| 10 µM | 47.00 ± 7.39 | Non-differentiated H9c2 | [1] | |
| 0.1 µM | 91.59 ± 5.27 | Differentiated H9c2 | [1] | |
| 1 µM | 89.42 ± 6.29 | Differentiated H9c2 | [1] | |
| 10 µM | 39.54 ± 2.40 | Differentiated H9c2 | [5] | |
| Neutral Red Uptake | 0.1 µM | 87.07 ± 6.07 | Non-differentiated H9c2 | [1] |
| 1 µM | 76.25 ± 8.21 | Non-differentiated H9c2 | [1] | |
| 10 µM | 23.08 ± 13.53 | Non-differentiated H9c2 | [1] | |
| 0.1 µM | 93.51 ± 3.22 | Differentiated H9c2 | [1] | |
| 1 µM | 86.15 ± 3.06 | Differentiated H9c2 | [1] | |
| 10 µM | 7.44 ± 3.83 | Differentiated H9c2 | [1] |
Table 2: Comparative Cardiotoxicity of this compound, Doxorubicin, and Mitoxantrone in Neonatal Rat Myocytes
| Assay | Drug | Concentration | Outcome | Reference |
| LDH Release | This compound | 1 µM | ~10-12 fold less damaging than Doxorubicin and Mitoxantrone | [2][3] |
| Doxorubicin | 1 µM | Significant LDH release | [2][3] | |
| Mitoxantrone | 1 µM | Significant LDH release | [2][3] | |
| ROS Production | This compound | Not specified | Did not significantly increase ROS | [2] |
| Doxorubicin | 10 µM | Increased ROS production | [2] | |
| Mitochondrial Membrane Potential | This compound | Not specified | Decreased mitochondrial membrane potential | [1] |
| Doxorubicin | Not specified | Decreased mitochondrial membrane potential | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound's cardiotoxicity in vitro.
Caption: General workflow for in vitro assessment of this compound cardiotoxicity.
Experimental Protocols
Cell Culture and Treatment
Cell Line: H9c2 rat cardiomyoblasts (ATCC® CRL-1446™).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
This compound Preparation: Prepare a stock solution of this compound dimaleate in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
H9c2 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
H9c2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed H9c2 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
H9c2 cells
-
96-well black, clear-bottom plates
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed H9c2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[7]
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[8]
-
ROS production is expressed as the fold change in fluorescence intensity relative to the control group.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
H9c2 cells
-
6-well plates or flow cytometry tubes
-
This compound
-
JC-1 Staining Kit
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Seed H9c2 cells and treat with this compound or vehicle control for the desired time.
-
Prepare the JC-1 working solution according to the manufacturer's instructions.
-
For adherent cells, remove the medium, wash with PBS, and add the JC-1 working solution. For suspension cells, pellet the cells and resuspend in the JC-1 working solution.
-
Incubate the cells with JC-1 for 20 minutes at 37°C in the dark.[2]
-
Wash the cells with JC-1 staining buffer.
-
Analyze the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).[2][9]
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways Implicated in Cardiotoxicity
While direct evidence for this compound's impact on specific signaling pathways in cardiomyocytes is still emerging, the cardiotoxicity of related anthracyclines often involves the dysregulation of key cellular signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, proliferation, and stress responses.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that regulates cell growth, proliferation, and apoptosis. Its inhibition can lead to increased cardiomyocyte death.
Caption: Putative inhibition of the PI3K/Akt survival pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress. Chronic activation of JNK and p38 pathways can promote apoptosis and contribute to cardiotoxicity.
Caption: Potential activation of pro-apoptotic MAPK pathways by this compound-induced stress.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for establishing an in vitro model to assess the cardiotoxicity of this compound. By employing a combination of assays that evaluate different aspects of cellular health, researchers can gain valuable insights into the potential cardiac risks associated with this and other novel therapeutic agents. Further investigation into the specific signaling pathways modulated by this compound will enhance our understanding of its mechanism of action and aid in the development of safer anticancer therapies.
References
- 1. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
- 2. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. content.abcam.com [content.abcam.com]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Piroxantrone solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges associated with Piroxantrone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthrapyrazole derivative, structurally related to the anthracenediones, which is investigated for its anticancer properties. Its primary mechanism of action is the inhibition of DNA topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA strand breaks, ultimately leading to cancer cell death.
Q2: What are the main challenges I might face when working with this compound in the lab?
The primary challenges with this compound are related to its solubility and stability. It exhibits limited solubility in common laboratory solvents and can be susceptible to degradation under certain environmental conditions. Careful consideration of solvent selection, pH, temperature, and light exposure is crucial for obtaining reliable and reproducible experimental results.
Q3: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of aqueous solutions can significantly improve its solubility.
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. For instance, adding a small amount of an organic solvent in which this compound is more soluble to an aqueous buffer can be effective.
-
Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the this compound molecule, thereby increasing its aqueous solubility.
-
Formulation Strategies: For in vivo studies, advanced formulation techniques like solid dispersions or nanoparticle formulations can be explored to improve bioavailability.
Q4: What are the known stability issues with this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds of this class can be sensitive to:
-
Hydrolysis: Degradation in aqueous solutions, particularly at non-optimal pH values.
-
Oxidation: Susceptibility to oxidative degradation.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Degradation: Potential for degradation at elevated temperatures.
It is recommended to perform forced degradation studies to identify potential degradation products and establish the stability profile of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
Possible Causes:
-
The concentration of this compound exceeds its solubility limit at the given pH and temperature.
-
The buffer composition is incompatible with this compound.
-
The stock solution was not properly prepared or has degraded.
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility data table below. Ensure your working concentration is below the reported solubility limit for the specific pH of your buffer.
-
Adjust pH: If possible for your experiment, adjust the pH of the buffer to a range where this compound has higher solubility.
-
Use a Co-solvent: Prepare the this compound stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the aqueous buffer in a small volume to avoid precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments to minimize the risk of degradation-related precipitation.
Issue: Inconsistent Results in Cell-Based Assays
Possible Causes:
-
Incomplete dissolution of this compound leading to inaccurate dosing.
-
Degradation of this compound in the cell culture medium during incubation.
-
Interaction of this compound with components of the cell culture medium.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before adding to the cell culture, visually inspect your this compound solution to ensure there are no visible precipitates. Sonication may aid in dissolution.
-
Minimize Incubation Time: If stability is a concern, minimize the time this compound is in the cell culture medium before and during the assay.
-
Conduct a Stability Check: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium over the time course of your assay. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Use Serum-Free Medium (if applicable): If interactions with serum proteins are suspected, consider conducting the experiment in a serum-free medium, if appropriate for your cell line.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent/Buffer | Concentration (mg/mL) | Reference |
| Water | > 11.20 | [1] |
| Buffer, pH 4 | > 9.60 | [1] |
| Buffer, pH 9 | > 11.50 | [1] |
| Ethanol | < 0.73 | [1] |
| DMSO (Mitoxantrone as proxy) | ~50 | [2] |
| DMF (Mitoxantrone as proxy) | ~50 | [2] |
Note: Data for DMSO and DMF are for the structurally related compound Mitoxantrone and should be considered as an estimation for this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound hydrochloride
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent.
-
Cap the vial tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.[3][4][5]
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period. Take samples at various time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period. Take samples at various time points for HPLC analysis.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period. Also, prepare a solution of this compound and expose it to the same thermal stress. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze the samples by HPLC.
Analysis:
-
For each stress condition, analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
If using an HPLC-MS system, the mass of the degradation products can be determined to aid in their identification.
Mandatory Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]
Piroxantrone Concentration Optimization: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the concentration of Piroxantrone for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a synthetic aza-anthracenedione, structurally related to mitoxantrone, that functions as an antineoplastic agent.[1] Its primary mechanism of action is the inhibition of topoisomerase II, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[1][2] By intercalating into DNA and targeting topoisomerase II, this compound leads to the formation of covalent enzyme-DNA complexes, resulting in DNA double-strand breaks and ultimately disrupting DNA synthesis and repair in cancer cells.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A definitive starting concentration is cell-line dependent. However, based on in vitro studies with the related compound mitoxantrone, a common starting point for a dose-response experiment is a range from low nanomolar (nM) to low micromolar (µM). For example, studies have used concentrations from 0.002 µg/mL to 0.2 µg/mL.[4] It is crucial to perform a dose-response (or cytotoxicity) assay to determine the optimal concentration for your specific cell line and experimental goals.[5]
Q3: How should I prepare a this compound stock solution?
This compound is typically supplied as a crystalline solid. It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6]
-
Recommended Solvent: DMSO is the most common solvent for preparing a high-concentration stock solution (e.g., 10 mM).[7]
-
Preparation: To prepare a stock solution, dissolve the this compound powder in the appropriate volume of DMSO. Sonication may be recommended to ensure it is fully dissolved.[7]
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For short-term use (within a week), aliquots can be stored at 4°C.[7]
-
Final Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the vehicle (e.g., DMSO) is insignificant, as it can have physiological effects at low concentrations.[6] Typically, the final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]
Q4: What is the optimal duration for this compound treatment?
The optimal treatment time is highly dependent on your cell line's doubling time and the specific biological question you are investigating. A literature search for your specific cell type can provide a good starting point.[5] It is recommended to perform a time-course experiment, testing a range of time points while keeping the this compound concentration constant.[5] Common incubation times for cytotoxicity assays range from 24 to 72 hours.[8]
Q5: How can I assess the effects of this compound on my cells?
The most common method is to perform a cell viability or cytotoxicity assay. These assays measure the proportion of viable cells after treatment. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[9]
-
Trypan Blue Exclusion Assay: This method involves staining cells with Trypan Blue, which is excluded by viable cells but taken up by non-viable cells. Cell counting can then be performed using a hemocytometer or an automated cell counter.
Troubleshooting Guide
Problem: High cell death is observed even at very low this compound concentrations.
| Possible Cause | Suggested Solution |
| High Cell Sensitivity: Your cell line may be exceptionally sensitive to this compound. | Perform a dose-response experiment with a much wider range of concentrations, starting from the picomolar (pM) range. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as your highest this compound dose) to assess solvent toxicity.[5] |
| Suboptimal Cell Health: Cells may have been unhealthy or stressed before the experiment. | Ensure you are using cells in the logarithmic growth phase and that they are seeded at an optimal density.[10] |
| Incorrect Stock Concentration: The initial stock solution may have been prepared incorrectly, leading to a higher-than-intended final concentration. | Re-calculate and carefully prepare a fresh stock solution. |
Problem: No observable effect of this compound on the cells.
| Possible Cause | Suggested Solution |
| Insufficient Concentration: The concentrations used may be too low to elicit a response in your cell line. | Perform a dose-response experiment with a higher range of concentrations, extending into the higher micromolar (µM) range. |
| Short Incubation Time: The treatment duration may not be long enough for the effects to manifest. | Increase the incubation time. Consider a time-course experiment (e.g., 24h, 48h, 72h).[5] |
| Drug Inactivity: The this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions are maintained.[5] |
| Cell Resistance: The cell line may be inherently resistant to this compound or similar topoisomerase II inhibitors. | Consult the literature to see if resistance mechanisms have been reported for your cell line. |
Problem: this compound precipitates in the cell culture medium.
| Possible Cause | Suggested Solution |
| Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. | Lower the final concentration of this compound. When diluting the stock solution, add it to the medium dropwise while gently vortexing to aid dissolution. |
| Interaction with Media Components: this compound may be interacting with components in the serum or medium, causing it to precipitate. | Try using a different type of serum or a serum-free medium if your cell line can tolerate it. |
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variable Seeding Density: Inconsistent initial cell numbers can lead to variability in drug response.[11] | Optimize and standardize your cell seeding density for all experiments.[12] |
| Inconsistent Cell Passage Number: Cells at very high or low passage numbers can behave differently. | Use cells within a consistent and defined passage number range for all experiments. |
| Variability in Reagent Preparation: Inconsistencies in preparing stock solutions or dilutions can lead to variable results. | Maintain a strict protocol for all reagent preparations. Prepare large batches of stock solutions and media to be used across multiple experiments. |
| Fluctuations in Incubator Conditions: Changes in temperature, CO2, and humidity can affect cell growth and drug response.[10] | Regularly monitor and calibrate your incubator to ensure stable conditions. |
Data Summary
The following table provides a general reference for this compound and related compounds. Note that optimal concentrations are highly cell-line specific and must be determined empirically.
| Compound | Typical In Vitro Concentration Range | Solvent | Storage of Stock Solution |
| This compound / Mitoxantrone | 0.01 µM - 10 µM[4][13] | DMSO[6] | -20°C or -80°C[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required volume and concentration: For a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the supplier), calculate the mass of this compound needed.
-
Dissolution: In a sterile microcentrifuge tube, add the calculated mass of this compound powder. Add the appropriate volume of sterile, cell-culture grade DMSO.
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, use a sonicator to aid dissolution.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 2: Dose-Response Assay using MTT
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Allow the cells to adhere and resume logarithmic growth (typically overnight).[9]
-
Serial Dilutions: Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with DMSO at the same concentration as your highest this compound dose) and a no-treatment control.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.[9]
-
Absorbance Reading: Incubate for another 4 hours at 37°C.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitoxantrone - Wikipedia [en.wikipedia.org]
- 4. Effectiveness of mitoxantrone on the proliferation of cell cultures derived from malignant mesenchymal tumors of human origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mitoxantrone | mitozantrone | Topo II inhibitor | TargetMol [targetmol.com]
- 8. Evaluation of the Cytotoxic Effect of Pd2Spm against Prostate Cancer through Vibrational Microspectroscopies [mdpi.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Piroxantrone in DMSO: Technical Support Center
Disclaimer: Specific long-term stability data for piroxantrone dissolved in DMSO is not extensively available in the public domain. The following guide is based on general best practices for compound storage in DMSO, information on the stability of the related compound mitoxantrone, and established principles of chemical handling. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound in DMSO?
A1: To maximize stability, prepare stock solutions at a high concentration (e.g., 10 mM or higher).[1] Store these solutions in airtight, amber glass or DMSO-compatible polypropylene vials to protect from light and moisture.[2][3] For long-term storage, it is recommended to keep the solution at -80°C. For short-term storage, -20°C is acceptable.[2] It is crucial to use anhydrous DMSO to minimize water-related degradation.[4]
Q2: How many times can I freeze-thaw my this compound-DMSO stock solution?
A2: The stability of compounds to freeze-thaw cycles varies greatly.[1] While some compounds are stable after multiple cycles, it is best practice to minimize them.[4] Prepare small aliquots of your stock solution to avoid repeated thawing of the entire batch. If you must reuse a stock, thaw it quickly, use what you need, and refreeze it promptly. One study on a diverse set of compounds in DMSO showed no significant loss after 11 freeze-thaw cycles.[4]
Q3: What are the signs of this compound degradation in my DMSO stock?
A3: Visual signs of degradation can include a color change in the solution, the appearance of particulate matter, or precipitation.[2] However, degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS to check for the appearance of degradation products or a decrease in the parent compound's peak area.
Q4: My this compound-DMSO solution has been stored at room temperature. Is it still usable?
A4: Room temperature storage is not recommended for long-term stability. Studies on various compounds in DMSO have shown significant degradation over time at ambient temperatures.[5][6] One study indicated that after one year at room temperature, only 52% of the compounds were still detectable.[5][6] The usability of your specific solution would depend on the duration of storage and your experimental tolerance for impurity. It is highly advisable to qualify the solution using an analytical method or prepare a fresh stock.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in the solution after thawing. | 1. The compound's solubility limit was exceeded. 2. The solution was not fully redissolved after thawing. 3. Water may have been absorbed by the DMSO, reducing solubility. | 1. Gently warm the solution (e.g., to 37°C) and vortex thoroughly to redissolve. 2. Ensure the vial cap is tightly sealed to prevent moisture absorption.[7] 3. Consider preparing a more dilute stock solution if precipitation persists. |
| Inconsistent or weaker-than-expected results in bioassays. | 1. Degradation of this compound. 2. Inaccurate initial concentration. 3. Adsorption of the compound to plasticware. | 1. Prepare a fresh stock solution from solid material. 2. Use an analytical method (e.g., HPLC) to verify the concentration and purity of the stock solution. 3. Consider using low-adhesion microplates or glassware for dilutions. |
| Color of the solution has changed over time. | Chemical degradation of the this compound molecule. | Discard the solution and prepare a fresh stock. A change in color is a strong indicator of a change in chemical structure. |
Illustrative Stability Data
The following table is a representative example of how stability data for this compound in DMSO might be presented. This is not actual experimental data.
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 1 month | 99.8% | Clear, blue solution |
| 6 months | 99.5% | Clear, blue solution | |
| 12 months | 99.2% | Clear, blue solution | |
| -20°C | 1 month | 99.5% | Clear, blue solution |
| 6 months | 98.1% | Clear, blue solution | |
| 12 months | 96.5% | Clear, blue solution | |
| 4°C | 1 week | 98.9% | Clear, blue solution |
| 1 month | 95.2% | Slight darkening | |
| 3 months | 88.7% | Darker solution | |
| Room Temp. | 24 hours | 99.1% | Clear, blue solution |
| 1 week | 92.3% | Noticeable darkening | |
| 1 month | 75.6% | Dark solution, minor precipitate |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound in DMSO
This protocol provides a general framework for assessing the chemical stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with UV-Vis detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Airtight, amber vials
2. Procedure:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the solid completely using a vortex mixer.
-
Immediately perform the initial analysis (Time 0).
-
-
Initial Analysis (Time 0):
-
Prepare a working solution by diluting the 10 mM stock to a suitable concentration (e.g., 10 µM) in the mobile phase starting condition (e.g., 95:5 Water:ACN).
-
Inject the working solution into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal absorbance (e.g., 254 nm, or a specific wavelength for this compound).
-
Injection Volume: 10 µL
-
-
Record the peak area and retention time of the main this compound peak. This is your 100% reference.
-
-
Storage and Sampling:
-
Dispense the remaining stock solution into multiple small aliquots in airtight, amber vials.
-
Store these aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition. Do not reuse an aliquot that has been thawed for a previous time point.
-
-
Analysis at Subsequent Time Points:
-
Thaw the selected aliquot.
-
Prepare a working solution and analyze via HPLC using the exact same method as the Time 0 analysis.
-
Record the peak area of the this compound peak and note any new peaks that may indicate degradation products.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Summarize the data in a table.
-
A compound is often considered stable if the amount remaining is >90% of the initial amount.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. quora.com [quora.com]
Piroxantrone Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Piroxantrone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between our short-term cytotoxicity assays (e.g., MTS, MTT) and long-term clonogenic survival assays after this compound treatment. Why might this be the case?
A1: This is a known phenomenon with this compound. While it is a topoisomerase II inhibitor, a significant off-target effect is the induction of mitotic perturbations. This leads to aberrant cell divisions, including the formation of chromatin bridges and micronuclei.[1][2] Cells may undergo several rounds of faulty division before succumbing to cell death.[1][2] Consequently, short-term assays that measure metabolic activity may not fully capture the cytotoxic effects, while long-term assays like the clonogenic assay, which assess the ability of single cells to form colonies, provide a more accurate measure of its anti-proliferative activity.
Q2: Our cells are developing resistance to this compound over time. What could be the underlying mechanism?
A2: A likely mechanism of acquired resistance to this compound is the upregulation of ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as BCRP). This compound, similar to the structurally related drug Mitoxantrone, is a substrate for this efflux pump.[3][4] Increased expression of ABCG2 will lead to enhanced efflux of the drug from the cell, reducing its intracellular concentration and thereby its efficacy.
Q3: Does this compound have any known off-target effects on protein kinases?
Q4: We are not observing a classic G2/M cell cycle arrest typically seen with topoisomerase II inhibitors after this compound treatment. Is this expected?
A4: Yes, this is a key observation. This compound induces a latent form of DNA damage that does not trigger a robust DNA damage response or activate the mitotic checkpoint, which would typically lead to cell cycle arrest.[2] Instead, cells proceed through mitosis with damaged chromosomes, leading to the mitotic aberrations mentioned in Q1. Therefore, a lack of a distinct G2/M arrest in flow cytometry analysis is consistent with the known mechanism of this compound-induced cell death.
Troubleshooting Guides
Issue 1: Discrepancy Between Short-Term and Long-Term Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| Low efficacy in MTS/MTT assays (24-72h), but high efficacy in clonogenic assays (7-14 days). | This compound's primary mode of killing is through delayed mitotic catastrophe, not immediate apoptosis. | Rely on long-term assays like clonogenic survival or crystal violet staining for a more accurate assessment of this compound's cytotoxic potential. Consider live-cell imaging to observe mitotic progression and aberrant divisions over several days. |
| No significant increase in apoptosis markers (e.g., caspase-3 cleavage) at early time points. | Cell death is not primarily through the classical apoptotic pathway at early stages. | Assess markers of mitotic catastrophe, such as the presence of micronuclei and chromatin bridges, using DAPI staining and fluorescence microscopy.[2] |
Issue 2: Inconsistent Results in Cell Cycle Analysis via Flow Cytometry
| Symptom | Possible Cause | Suggested Solution |
| No clear G2/M arrest is observed, despite expecting an effect from a topoisomerase II inhibitor. | This compound does not induce a strong mitotic checkpoint arrest.[2] | Instead of focusing on cell cycle phase distribution, analyze for an increase in the sub-G1 population at later time points as an indicator of cell death. Quantify mitotic aberrations (micronuclei, polyploidy) through imaging or specialized flow cytometry techniques. |
| High coefficient of variation (CV) in G1 and G2/M peaks. | Cell clumping or incorrect sample preparation. | Ensure single-cell suspension by gentle pipetting or passing through a cell strainer. Run samples at a low flow rate on the cytometer.[6][7] |
Issue 3: Suspected Off-Target Kinase Effects
| Symptom | Possible Cause | Suggested Solution |
| Unexpected changes in phosphorylation of proteins in pathways like PI3K/Akt or MAPK. | This compound may be inhibiting upstream kinases off-target. | Perform western blot analysis for key signaling proteins (e.g., p-Akt, p-ERK). If altered, consider performing an in vitro kinase assay with recombinant kinases to test for direct inhibition by this compound. Use a more specific topoisomerase II inhibitor as a control to differentiate on-target from potential off-target effects. |
| Altered cell adhesion or migration in response to this compound. | Potential inhibition of Focal Adhesion Kinase (FAK). | Assess FAK autophosphorylation (p-FAK Y397) by western blot. Perform cell adhesion or migration assays (e.g., transwell assay) to quantify the phenotypic effect. |
Quantitative Data
Table 1: On-Target (Topoisomerase II) and Potential Off-Target IC50 Values for Mitoxantrone (as a proxy for this compound)
| Target | Assay System | IC50 / Ki |
| Topoisomerase II | DNA Decatenation | Potent inhibition (specific IC50 not stated) |
| Protein Kinase C (PKC) | Enzyme Activity Assay | 8.5 µM (IC50) |
| Protein Kinase C (PKC) | Competitive Inhibition (vs. Histone H1) | 6.3 µM (Ki) |
| FAK, Pyk-2, c-Src, IGF-1R | In vitro kinase assays | Inhibition observed (specific IC50s not provided)[5] |
Note: The data for off-target kinase inhibition is for Mitoxantrone and should be used as a reference for potential this compound effects due to their structural similarity.
Experimental Protocols
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after this compound treatment.
Methodology:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed a low and known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a range of this compound concentrations for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 2 hours.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Western Blot for Akt/FOXO3 Signaling Pathway
Objective: To investigate the potential off-target effect of this compound on the Akt/FOXO3 signaling pathway.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-FOXO3a (Thr32), total FOXO3a, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A functional assay for detection of the mitoxantrone resistance protein, MXR (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitoxantrone targets the ATP-binding site of FAK, binds the FAK kinase domain and decreases FAK, Pyk-2, c-Src, and IGF-1R in vitro kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FoxO transcription factors promote AKT Ser473 phosphorylation and renal tumor growth in response to pharmacological inhibition of the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piroxantrone Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating piroxantrone resistance in cancer cells.
Troubleshooting Guides
This section addresses common issues encountered during experimental workflows.
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values for this compound. | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assay (e.g., trypan blue exclusion) before plating. |
| Cells are not in the logarithmic growth phase. | Always use cells that are in the logarithmic phase of growth for cytotoxicity assays to ensure uniform metabolic activity. | |
| Contamination of cell culture. | Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh vial from a cryopreserved stock. | |
| Low or no expression of ABC transporters (e.g., BCRP/ABCG2) in resistant cell lines. | Incorrect antibody or faulty antibody dilution for Western blotting. | Verify the specificity of the primary antibody for the target protein. Optimize the antibody concentration through a titration experiment. |
| Inefficient protein extraction. | Use a lysis buffer specifically designed for membrane proteins. Ensure complete cell lysis by mechanical disruption (e.g., sonication) if necessary. | |
| Low passage number of the resistant cell line. | Resistance phenotype, including transporter expression, may take several passages to stabilize. Continue to culture the cells in the presence of the selective agent. | |
| No difference in drug efflux between sensitive and resistant cells. | The specific efflux pump is not the primary resistance mechanism. | Investigate other resistance mechanisms, such as alterations in the drug target (topoisomerase II) or apoptosis pathways. |
| The fluorescent substrate is not specific for the suspected transporter. | Use a substrate specific to the transporter of interest (e.g., Hoechst 33342 for BCRP, Rhodamine 123 for P-glycoprotein). | |
| Inhibitor concentration is not optimal. | Perform a dose-response experiment to determine the optimal concentration of the efflux pump inhibitor. | |
| Difficulty in establishing a stable this compound-resistant cell line. | This compound concentration is too high, causing excessive cell death. | Start with a low concentration of this compound (e.g., the IC10 or IC20) and gradually increase the concentration in a stepwise manner as cells adapt. |
| The parental cell line is intrinsically resistant. | Choose a parental cell line that is known to be sensitive to this compound or related compounds. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound resistance in cancer cells?
The primary mechanisms of this compound resistance involve:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2), actively pumps this compound out of the cell, reducing its intracellular concentration.[1]
-
Alterations in the drug target: Changes in the expression or activity of topoisomerase II, the primary target of this compound, can lead to reduced drug binding and efficacy. This can include decreased expression of topoisomerase II alpha and beta isoforms.[2][3]
-
Evasion of apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins like Bcl-2, can make cells more resistant to this compound-induced cell death.
2. How can I confirm that my cell line is resistant to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) using a cytotoxicity assay (e.g., MTT or MTS). A significant increase (typically 3-fold or higher) in the IC50 value of the resistant cell line compared to the parental sensitive cell line indicates the development of resistance.
3. What is a typical fold resistance observed for this compound/mitoxantrone?
The fold resistance can vary significantly depending on the cell line and the selection pressure. Reported fold resistance for mitoxantrone, a closely related drug, ranges from 10-fold to over 1000-fold in various cancer cell lines.[2][4] For example, a 20-fold resistance to pixantrone has been developed in MCF-7 cells.[1]
4. How do I choose the right inhibitor to study ABC transporter-mediated resistance?
The choice of inhibitor depends on the specific transporter you are investigating. For BCRP/ABCG2, fumitremorgin C or Ko143 are commonly used specific inhibitors. For P-glycoprotein (Pgp/ABCB1), verapamil or PSC833 are often used. It is crucial to use an inhibitor specific to the transporter overexpressed in your resistant cell line.
5. Can resistance to this compound be multifactorial?
Yes, it is common for cancer cells to develop multiple resistance mechanisms simultaneously. For instance, a cell line may overexpress an ABC transporter and also have altered topoisomerase II activity. Therefore, a comprehensive analysis of different potential mechanisms is recommended.
Quantitative Data Summary
The following tables summarize quantitative data from studies on mitoxantrone (a close analog of this compound) resistance.
Table 1: IC50 Values and Fold Resistance in Mitoxantrone-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| Human Myeloma 8226 | - | - | 10 | [2] |
| Human Small Cell Lung Cancer GLC4 | - | - | 33 | [4] |
| Chinese Hamster Ovary (CHO) | - | - | 20 | [3] |
| Human Breast Cancer MCF-7 | 13.13 µM (fulvestrant + palbociclib) | 62.65 µM (fulvestrant + palbociclib) | ~4.8 | [5] |
| Human Breast Cancer MCF-7 | - | - | 6-10 | [6] |
Note: Specific IC50 values for the parental 8226, GLC4 and CHO cell lines were not provided in the source abstracts.
Table 2: Changes in Protein Expression in Mitoxantrone-Resistant Cell Lines
| Cell Line | Protein | Change in Resistant Cells | Reference |
| Human Myeloma 8226/MR20 | Topoisomerase IIα | 70% reduction | [2] |
| Human Myeloma 8226/MR20 | Topoisomerase IIβ | 88% reduction | [2] |
| Human Breast Cancer MCF-7/MR | BCRP/ABCG2 | Overexpression | [7] |
| Human Colon Cancer Caco-2-LF/FA | BCRP/ABCG2 | 5.7-fold increase in protein | [8] |
Experimental Protocols
Development of a this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure.
Methodology:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 of this compound in the parental sensitive cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor cell viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow recovery: When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the same concentration of this compound.
-
Stepwise increase in concentration: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat cycles: Repeat the process of exposure, recovery, and stepwise concentration increase over several months.
-
Confirm resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance. A stable, significantly higher IC50 compared to the parental line indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
MTT Assay for IC50 Determination
Objective: To quantify the cytotoxic effect of this compound and determine the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.
Western Blot for BCRP/ABCG2 Expression
Objective: To detect and quantify the expression level of the BCRP/ABCG2 protein.
Methodology:
-
Protein Extraction: Lyse the sensitive and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCRP/ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of BCRP/ABCG2 between sensitive and resistant cells.
Hoechst 33342 Efflux Assay for BCRP Activity
Objective: To functionally assess the activity of the BCRP transporter.
Methodology:
-
Cell Preparation: Harvest and resuspend both sensitive and resistant cells in a suitable buffer.
-
Inhibitor Pre-incubation (Optional): Pre-incubate a set of resistant cells with a specific BCRP inhibitor (e.g., Ko143) to serve as a positive control for efflux inhibition.
-
Hoechst 33342 Loading: Add Hoechst 33342, a fluorescent substrate of BCRP, to all cell suspensions and incubate to allow for dye uptake.
-
Efflux Period: After loading, wash the cells and resuspend them in dye-free medium to allow for efflux to occur.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high BCRP activity will efflux the dye, resulting in lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.
-
Data Interpretation: A significant increase in fluorescence in the resistant cells upon treatment with the BCRP inhibitor confirms that BCRP is actively effluxing the dye.
Signaling Pathways and Experimental Workflows
Logical Relationship of this compound Resistance Development
Caption: Development of this compound resistance in cancer cells.
Signaling Pathway for PI3K/AKT-Mediated ABCG2 Regulation
Caption: PI3K/AKT pathway regulating ABCG2 expression.
Interplay of Bcl-2, Autophagy, and Apoptosis in Chemoresistance
Caption: Bcl-2 at the crossroads of autophagy and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple mechanisms confer drug resistance to mitoxantrone in the human 8226 myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an altered DNA topoisomerase ii-alpha from a mitoxantrone resistant Mammalian-cell line hypersensitive to DNA cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitoxantrone resistance in a small cell lung cancer cell line is associated with ABCA2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to mitoxantrone in multidrug-resistant MCF7 breast cancer cells: evaluation of mitoxantrone transport and the role of multidrug resistance protein family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate deprivation results in the loss of breast cancer resistance protein (BCRP/ABCG2) expression. A role for BCRP in cellular folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folate deprivation induces BCRP (ABCG2) expression and mitoxantrone resistance in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Piroxantrone Resistance In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Piroxantrone resistance in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an aza-anthracenedione, structurally similar to mitoxantrone. Its primary mechanism of action is the inhibition of DNA topoisomerase II. By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks, leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A2: The most frequently observed mechanism of in vitro resistance to this compound and similar agents is the overexpression of ATP-binding cassette (ABC) transporters. Specifically, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, has been identified as a key player in conferring this compound resistance[1]. Other potential, though less directly documented for this compound, mechanisms include:
-
Alterations in the expression or activity of topoisomerase II.
-
Defects in apoptotic signaling pathways.
-
Enhanced DNA damage repair capacity.
Q3: How can I confirm that my cell line's resistance is due to ABC transporter overexpression?
A3: You can perform a combination of molecular and functional assays:
-
Western Blotting or qPCR: To quantify the protein or mRNA expression levels of ABC transporters like BCRP (ABCG2) and P-glycoprotein (P-gp/ABCB1) in your resistant cell line compared to the parental, sensitive line.
-
Drug Accumulation/Efflux Assays: Using a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP), you can measure its intracellular accumulation and efflux via flow cytometry or fluorescence microscopy. Reduced accumulation in resistant cells that can be reversed by a specific inhibitor is a strong indicator of transporter-mediated resistance.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a typically sensitive cell line.
-
Possible Cause 1: Spontaneous development of resistance.
-
Troubleshooting: Culture a fresh batch of cells from a frozen, low-passage stock. If the high IC50 persists, consider that your cell line may have acquired resistance. You can attempt to establish a resistant sub-line for further investigation (see Experimental Protocol 1).
-
-
Possible Cause 2: Issues with the this compound stock solution.
-
Troubleshooting: Prepare a fresh stock solution of this compound. Verify the concentration and ensure proper storage conditions (as per the manufacturer's instructions) to prevent degradation.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Mycoplasma contamination can alter cellular responses to drugs.
-
Issue 2: Inconsistent results in experiments to reverse this compound resistance.
-
Possible Cause 1: Ineffective concentration of the reversal agent.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the reversal agent (e.g., fumitremorgin C for BCRP).
-
-
Possible Cause 2: Multiple resistance mechanisms at play.
-
Troubleshooting: If an ABC transporter inhibitor only partially restores sensitivity, your cells may have developed additional resistance mechanisms, such as altered apoptotic pathways or enhanced DNA repair. Consider investigating these possibilities using the appropriate assays (see Experimental Protocols 3 and 4).
-
-
Possible Cause 3: Instability of the resistant phenotype.
-
Troubleshooting: Some resistant cell lines may gradually lose their resistance when cultured in the absence of the selective drug. It is advisable to periodically culture the resistant cells in a low concentration of this compound to maintain the resistant phenotype.
-
Data Presentation
Table 1: Comparison of IC50 Values for Mitoxantrone (a this compound analog) in Sensitive and Resistant Cell Lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| Human Myeloma 8226 | Mitoxantrone | N/A | 10-fold higher than parental | 10 | [2] |
| Human Colon Carcinoma WiDr | Mitoxantrone | N/A | 30-40 times higher than parent | 30-40 | |
| Human Breast Cancer MCF-7 | Mitoxantrone | ~5 nM | ~100 nM (MCF7/aza) | 20 | [1] |
Note: Data for this compound is limited; Mitoxantrone data is presented as a relevant analogue.
Experimental Protocols
Experimental Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound dihydrochloride
-
Sterile culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Subculture the cells as needed, always maintaining the same concentration of this compound in the medium.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the this compound concentration by a small factor (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation. This process may take several months.
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10 to 20-fold the initial IC50), characterize the resistance.
-
Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the resistance factor.
-
Investigate the underlying mechanisms of resistance (e.g., ABC transporter expression).
-
Cryopreserve stocks of the resistant cell line at various stages of resistance development.
-
Experimental Protocol 2: Reversal of BCRP-Mediated this compound Resistance using Fumitremorgin C
This protocol details how to assess the reversal of this compound resistance in a BCRP-overexpressing cell line using the specific inhibitor, fumitremorgin C.
Materials:
-
This compound-resistant, BCRP-overexpressing cell line and its parental sensitive counterpart
-
This compound dihydrochloride
-
Fumitremorgin C (FTC)
-
Complete cell culture medium
-
96-well plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed both the sensitive and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with FTC: Pre-treat the cells with a non-toxic concentration of Fumitremorgin C (typically 1-10 µM) for 1-2 hours. Include control wells with no FTC.
-
This compound Treatment: Add serial dilutions of this compound to the wells, both with and without FTC.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: Perform an MTT or similar assay to determine cell viability.
-
Data Analysis: Calculate the IC50 values for this compound in the resistant cells with and without FTC. A significant decrease in the IC50 in the presence of FTC indicates reversal of BCRP-mediated resistance.
Experimental Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells.
Materials:
-
Sensitive and resistant cell lines
-
This compound dihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat both sensitive and resistant cells with this compound at concentrations around their respective IC50 values for a specified time (e.g., 24-48 hours). Include untreated control cells.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Experimental Protocol 4: Evaluation of DNA Damage using γ-H2AX Staining
This protocol outlines the immunofluorescent detection of γ-H2AX foci, a marker of DNA double-strand breaks, in response to this compound treatment.
Materials:
-
Sensitive and resistant cell lines
-
This compound dihydrochloride
-
Coverslips in a 24-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for a defined period (e.g., 1-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates DNA damage. Comparing the number and persistence of foci in sensitive versus resistant cells can provide insights into their DNA damage response.
Mandatory Visualizations
References
Piroxantrone photostability for fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piroxantrone in fluorescence microscopy applications.
I. Frequently Asked Questions (FAQs)
1. What is this compound and how does it work as a fluorescent marker?
This compound is an aza-anthracenedione derivative, structurally similar to the anti-cancer agent mitoxantrone. Its planar aromatic structure allows it to intercalate into the DNA of cells. This binding to DNA is believed to be the primary mechanism of its fluorescence, as the local environment of the DNA alters its photophysical properties. Upon intercalation, this compound can be excited by an appropriate light source, and it will then emit fluorescent light at a longer wavelength, allowing for visualization of cellular structures, primarily the nucleus.
2. What are the typical excitation and emission wavelengths for this compound?
It is highly recommended that users empirically determine the optimal excitation and emission settings for their specific experimental setup and imaging system.
3. Where does this compound typically localize within a cell?
As a DNA intercalating agent, this compound is expected to primarily localize in the nucleus of the cell, where the majority of cellular DNA is located. Some studies with the related compound, mitoxantrone, have also shown accumulation in other hydrophobic cellular structures.[3][4] The exact intracellular distribution may vary depending on the cell type, cell health, and experimental conditions.
4. What is photobleaching and why is it a concern with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. Like many organic fluorescent dyes, anthracenedione derivatives can be susceptible to photobleaching, especially under intense or prolonged illumination.[5] This can result in a progressive decrease in the fluorescent signal during an imaging experiment, which can compromise the quality of the images and the accuracy of quantitative measurements.
II. Troubleshooting Guide
This guide addresses common issues encountered when using this compound for fluorescence microscopy.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Incorrect filter set/laser lines | Verify that the excitation and emission filters on your microscope are appropriate for the expected spectral properties of this compound (see FAQ 2). |
| Low concentration of this compound | Increase the concentration of this compound used for staining. Perform a concentration titration to find the optimal balance between signal strength and potential toxicity. |
| Poor cellular uptake | Increase the incubation time of the cells with this compound. Ensure that the cell culture medium is not interfering with dye uptake. |
| Cell death | High concentrations of this compound can be cytotoxic. Assess cell viability using a live/dead stain to ensure that the lack of signal is not due to cell death. |
| Incorrect pH of imaging buffer | The fluorescence of some dyes is pH-sensitive. Ensure that the pH of your imaging buffer is within a physiological range (e.g., pH 7.2-7.4). |
Problem 2: Rapid Fading or Photobleaching of the Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Excessive excitation light intensity | Reduce the power of the excitation light source (laser or lamp) to the lowest level that provides an adequate signal. |
| Prolonged exposure time | Decrease the camera exposure time. For live-cell imaging, use the shortest possible exposure time that still yields a clear image. |
| High numerical aperture (NA) objective | While high NA objectives are excellent for resolution, they also collect more excitation light, which can accelerate photobleaching. If possible, try an objective with a slightly lower NA. |
| Oxygen-mediated photobleaching | For fixed-cell imaging, use a commercially available antifade mounting medium that contains oxygen scavengers. |
| Repetitive imaging of the same area | When setting up the microscope and focusing, use a region of the sample that you do not intend to image for data acquisition to minimize photobleaching in your area of interest. |
Problem 3: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess this compound in the medium | After staining, wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound dye. |
| Autofluorescence from cells or medium | Image a control sample of unstained cells to assess the level of autofluorescence. If high, consider using a different imaging medium with lower autofluorescence. |
| Non-specific binding | This compound's hydrophobic nature may lead to non-specific binding to cellular components other than DNA. Optimize the staining concentration and washing steps to minimize this. |
III. Quantitative Data
Specific quantitative photostability data for this compound, such as fluorescence quantum yield and photobleaching half-life, are not extensively reported in the scientific literature. As a reference, the properties of structurally related anthracenedione dyes can be considered, but it is important to note that these values may not be representative of this compound. Researchers are encouraged to perform their own photostability measurements as described in the experimental protocols section.
| Parameter | This compound | Mitoxantrone (Analogue) |
| Fluorescence Quantum Yield (Φ) | Data not available | Data not available |
| Photobleaching Half-life (t1/2) | Data not available | Data not available |
| Excitation Maxima (nm) | ~610, ~660 (estimated) | 610, 660[1][2] |
| Emission Maximum (nm) | ~685 (estimated) | 685[1][2] |
IV. Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
-
Cell Culture: Plate adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 1-10 µM).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells on a fluorescence microscope equipped with appropriate filters for the red to far-red spectral range.
Protocol 2: Assessment of this compound Photostability
This protocol provides a method to determine the photobleaching rate of this compound under your specific imaging conditions.
-
Sample Preparation: Prepare a sample of this compound-stained cells as described in Protocol 1.
-
Microscope Setup:
-
Choose a representative field of view with stained cells.
-
Set the excitation light intensity and camera exposure time to the values you intend to use for your experiments.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the same field of view.
-
Set the time interval between images to be as short as possible (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (e.g., a nucleus) in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no cells.
-
Normalize the background-corrected intensity values to the intensity of the first image (time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[6]
-
V. Diagrams
Caption: Workflow for assessing this compound photostability.
References
- 1. Characterization of the fluorescence of the antitumor agent, mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular pharmacology of mitoxantrone in p-glycoprotein-positive and -negative human myeloid leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization and molecular interactions of mitoxantrone within living K562 cells as probed by confocal spectral imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative confocal spectral imaging analysis of mitoxantrone within living K562 cells: intracellular accumulation and distribution of monomers, aggregates, naphtoquinoxaline metabolite, and drug-target complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Piroxantrone-Induced Cardiotoxicity in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroxantrone and related aza-anthracenediones. The information provided is intended to assist with the design, execution, and interpretation of experiments aimed at understanding and mitigating the cardiotoxic effects of these compounds.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. Therefore, this guide extensively utilizes data from the closely related and structurally similar aza-anthracenedione, Pixantrone , as a surrogate model. The mechanisms and experimental outcomes are expected to be comparable.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cardiotoxicity?
A1: Based on studies of the related compound Pixantrone, the cardiotoxicity of this compound is thought to be significantly lower than traditional anthracyclines like doxorubicin. The key mechanisms contributing to its reduced cardiotoxicity include:
-
Topoisomerase II Isoform Selectivity: this compound likely targets topoisomerase IIα, which is more prevalent in proliferating cancer cells, over topoisomerase IIβ, the predominant isoform in post-mitotic cardiomyocytes. This selectivity minimizes DNA damage in heart cells.[1][2]
-
Reduced Iron Binding: Unlike doxorubicin, this compound's chemical structure is designed to have a lower affinity for iron. This reduces the generation of reactive oxygen species (ROS) through iron-catalyzed Fenton reactions, a major driver of anthracycline-induced cardiotoxicity.[1][2]
-
Lower Cellular Uptake in Cardiomyocytes: this compound may exhibit lower uptake into cardiac cells compared to cancer cells, limiting its intracellular concentration and subsequent potential for off-target effects.[1][2]
Q2: Which experimental models are most suitable for studying this compound-induced cardiotoxicity?
A2: A multi-model approach is recommended to assess cardiotoxicity comprehensively:
-
In vitro Models:
-
H9c2 Cells: A rat cardiomyoblast cell line that can be used in both undifferentiated and differentiated states to assess cytotoxicity and mitochondrial dysfunction.[3][4]
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs): A well-validated model that closely mimics the physiology of primary cardiomyocytes.[1][2]
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): Offer a human-relevant in vitro model to study electrophysiological and cytotoxic effects.
-
-
In vivo Models:
Q3: What are the key endpoints to measure when assessing this compound's cardiotoxicity?
A3: Key endpoints include:
-
In vitro: Cell viability (MTT, Neutral Red assays), cytotoxicity (LDH release), mitochondrial function, and apoptosis markers (e.g., caspase activity).[3][4]
-
In vivo: Left Ventricular Ejection Fraction (LVEF) measured by echocardiography or MUGA scans, cardiac biomarkers (e.g., troponins), and histopathological examination of heart tissue for signs of damage.[7][8][9]
Q4: Are there any known cardioprotective agents that can be tested with this compound?
A4: While specific studies with this compound are lacking, agents that have shown promise in mitigating cardiotoxicity from other anthracenediones include:
-
Dexrazoxane: An iron-chelating agent that is clinically approved to reduce doxorubicin-induced cardiotoxicity.[10][11]
-
ACE inhibitors and Beta-blockers: These have shown cardioprotective effects in patients receiving various chemotherapies.[11]
-
Statins: May offer protection through their anti-inflammatory and antioxidant properties.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in in vitro cell viability assays (e.g., MTT, LDH). | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Variation in drug concentration due to improper mixing.4. Contamination of cell cultures. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Vortex drug solutions thoroughly before each dilution step.4. Regularly check cultures for signs of contamination and practice sterile techniques. |
| No significant cardiotoxicity observed in animal models at expected doses. | 1. Insufficient cumulative dose or duration of treatment.2. Animal strain is resistant to cardiotoxic effects.3. The drug has a genuinely low cardiotoxic potential at the tested doses. | 1. Review literature for established dosing regimens for related compounds like Mitoxantrone or Pixantrone. Consider a dose-escalation study.2. Ensure the chosen animal strain is known to be susceptible to drug-induced cardiotoxicity.3. Compare with a positive control (e.g., doxorubicin) to validate the model's sensitivity.[5][6] |
| Unexpected animal mortality during the study. | 1. Acute toxicity unrelated to cardiotoxicity (e.g., myelosuppression, peritoneal toxicity).2. Improper drug administration (e.g., incorrect route). | 1. Monitor for signs of general toxicity (weight loss, lethargy) and perform complete blood counts.2. Confirm the appropriate administration route (e.g., intravenous vs. intraperitoneal) and ensure proper technique. Note that the IP route for Mitoxantrone has been shown to cause significant peritoneal toxicity in rats.[6] |
| Difficulty in detecting changes in Left Ventricular Ejection Fraction (LVEF). | 1. The chosen time points for measurement are not optimal.2. The cardiotoxic effect is subtle and falls within the measurement error of the technique.3. The cumulative dose is not high enough to induce significant functional changes. | 1. Perform baseline LVEF measurements and follow up at multiple time points post-treatment.[8] 2. Use a sensitive method like multi-gated acquisition (MUGA) scans or have echocardiograms analyzed by an experienced operator.[7] 3. Ensure the cumulative dose is sufficient to induce cardiotoxicity, potentially by referencing studies on Mitoxantrone.[7][12] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on Pixantrone and Mitoxantrone, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Pixantrone in H9c2 Cells (48h exposure) [4]
| Cell State | Assay | Concentration | % of Control (Mean ± SD) |
| Non-differentiated | Neutral Red Uptake | 0.1 µM | 87.07 ± 6.07% |
| 1 µM | 76.25 ± 8.21% | ||
| 10 µM | 23.08 ± 13.53% | ||
| MTT Reduction | 0.1 µM | 89.32 ± 7.49% | |
| 1 µM | 84.06 ± 8.82% | ||
| 10 µM | 47.00 ± 7.39% | ||
| Differentiated | Neutral Red Uptake | 0.1 µM | 93.51 ± 3.22% |
| 1 µM | 86.15 ± 3.06% | ||
| 10 µM | 7.44 ± 3.83% | ||
| MTT Reduction | 0.1 µM | 91.59 ± 5.27% | |
| 1 µM | 89.42 ± 6.29% | ||
| 10 µM | 39.54 ± 2.40% |
Table 2: Comparative Cardiotoxicity of Pixantrone in Neonatal Rat Myocytes [1][2]
| Compound | Relative Damage (LDH Release) |
| Pixantrone | 1x |
| Doxorubicin | 10-12x higher than Pixantrone |
| Mitoxantrone | 10-12x higher than Pixantrone |
Table 3: Incidence of Cardiotoxicity with Mitoxantrone in Human Patients (MS Treatment) [7]
| Parameter | Value |
| Mean Cumulative Dose | 59.7 ± 26.0 mg/m² |
| Median Follow-up | 14 months |
| Patients with de novo cardiotoxicity (decreased LVEF) | 14% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in H9c2 Cells
This protocol is adapted from studies on Pixantrone and is suitable for assessing the direct cytotoxic effects of this compound on a cardiac cell line.[3][4]
-
Cell Culture and Seeding:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
For differentiated cells, culture in DMEM with 1% FBS for 7 days.
-
Seed cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline).
-
Perform serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10 µM).
-
Replace the medium in the 96-well plates with the drug-containing medium and incubate for 48 hours. Include a vehicle control group.
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) Assay for Mitochondrial Function:
-
After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity:
-
After 48h, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Protocol 2: In Vivo Assessment of Cardiotoxicity in a Mouse Model
This protocol is a general framework based on comparative studies of Pixantrone and Mitoxantrone.[5]
-
Animal Model:
-
Use female CD1 mice (or another appropriate strain).
-
Acclimatize animals for at least one week before the experiment.
-
-
Dosing Regimen:
-
Administer this compound intravenously once weekly for 3 weeks. Doses should be based on equiactive anti-tumor doses of related compounds (e.g., Pixantrone 27 mg/kg, Mitoxantrone 3 mg/kg).
-
Include a vehicle control group (e.g., sterile 0.9% saline) and a positive control group (e.g., Doxorubicin 7.5 mg/kg).
-
-
Cardiac Function Monitoring:
-
Perform baseline and follow-up cardiac function assessments using non-invasive methods like transthoracic echocardiography to measure LVEF.
-
Measurements should be taken before the first dose and at specified time points after the final dose.
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the animals and perfuse the hearts.
-
Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for degenerative cardiomyopathy, including myocyte vacuolization and fibrosis.
-
Visualizations
Signaling Pathways in Anthracenedione Cardiotoxicity
Caption: Proposed pathways of this compound cardiotoxicity.
General Experimental Workflow for Cardiotoxicity Assessment
Caption: Workflow for assessing this compound cardiotoxicity.
Troubleshooting Logic for High In Vitro Variability
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pixantrone (BBR 2778) has reduced cardiotoxic potential in mice pretreated with doxorubicin: comparative studies against doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental study of the subacute toxicity of mitoxantrone and doxorubicin in rats (subcutaneous and/or intraperitoneal route)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiotoxicity and other adverse events associated with mitoxantrone treatment for MS[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early mitoxantrone‐induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiotoxicity evaluation in patients treated with a mitoxantrone combination as adjuvant chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Early mitoxantrone-induced cardiotoxicity in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Piroxantrone assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroxantrone. The information is designed to address common issues related to assay variability and reproducibility in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an aza-anthracenedione, a class of compounds known for their anti-neoplastic properties. Its primary mechanisms of action are:
-
DNA Intercalation: this compound inserts itself between the base pairs of DNA, distorting the helical structure. This interference with the DNA template can inhibit transcription and replication processes.
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the DNA. This DNA damage ultimately triggers apoptotic cell death.[1][2]
Q2: Which in vitro assays are commonly used to characterize the activity of this compound?
The activity of this compound is typically assessed using a combination of assays that investigate its effects on cell viability and its interaction with its molecular targets. These include:
-
Cytotoxicity Assays: Methods like the MTT or MTS assay are used to measure the dose-dependent effect of this compound on cell proliferation and viability.
-
DNA Intercalation Assays: Techniques such as the ethidium bromide displacement assay and thermal denaturation studies are employed to confirm and quantify the binding of this compound to DNA.
-
Topoisomerase II Inhibition Assays:
-
Kinetoplast DNA (kDNA) Decatenation Assay: This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.
-
DNA Cleavage Assay: This method detects the formation of DNA strand breaks resulting from the stabilization of the topoisomerase II-DNA cleavage complex by this compound.
-
Q3: What level of variability is expected for this compound IC50 values in cytotoxicity assays?
IC50 values for this compound can exhibit variability depending on the cell line, assay conditions, and experimental setup. For instance, in vitro testing against a panel of pediatric cancer cell lines showed a median relative IC50 value of 54 nM, with a wide range from less than 3 nM to 1.03 μM.[3][4] This highlights that significant differences in sensitivity can be observed across different cancer types. Inter-assay and intra-assay variability are inherent to cytotoxicity testing and should be monitored by including appropriate controls.[5]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, MTS)
| Problem | Potential Cause | Recommended Solution |
| High Intra-plate Variability | Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Use calibrated multichannel pipettes and consistent technique. |
| High Inter-assay Variability | Differences in cell passage number or health; Variation in reagent preparation; Inconsistent incubation times. | Use cells within a defined passage number range. Prepare fresh reagents and standardize protocols. Precisely control all incubation periods. |
| Low Signal or Poor Dose-Response | Cell density is too low or too high; this compound precipitated out of solution; Incorrect assay endpoint. | Optimize cell seeding density for linear signal response. Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) and that the final solvent concentration is not cytotoxic. Perform a time-course experiment to determine the optimal incubation time. |
| High Background Absorbance | Contamination of media or reagents; this compound interferes with the assay chemistry. | Use sterile technique and fresh, high-quality reagents. Run a control plate with this compound in cell-free media to check for direct reduction of the tetrazolium salt. |
DNA Intercalation Assays (Ethidium Bromide Displacement)
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of this compound or other components; Contaminated buffers or DNA. | Measure the fluorescence of this compound alone at the assay wavelengths and subtract this from the experimental values. Use high-purity water and reagents. Ensure DNA is free of contaminants. |
| Inconsistent Fluorescence Readings | Pipetting inaccuracies, especially with viscous DNA solutions; Photobleaching of ethidium bromide. | Carefully pipette viscous solutions and ensure thorough mixing. Minimize the exposure of the plate to light before reading. |
| No or Weak Displacement Signal | This compound concentration is too low; Incorrect buffer conditions (pH, ionic strength). | Test a wider and higher concentration range of this compound. Optimize the buffer composition as DNA binding can be sensitive to pH and salt concentration. |
Topoisomerase II Assays (kDNA Decatenation & DNA Cleavage)
| Problem | Potential Cause | Recommended Solution |
| No or Weak Enzyme Activity (in controls) | Degraded topoisomerase II enzyme; Incorrect assay buffer composition (e.g., missing ATP for decatenation). | Store enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Confirm that the assay buffer contains all necessary components at the correct concentrations. |
| Incomplete DNA Cleavage/Decatenation | Insufficient enzyme concentration; Suboptimal incubation time or temperature. | Titrate the topoisomerase II enzyme to determine the optimal amount for the assay. Perform a time-course experiment to find the ideal incubation period. Ensure the incubator is calibrated to 37°C. |
| Biphasic Effect in DNA Cleavage Assay (Signal decreases at high concentrations) | Strong DNA intercalation by this compound at high concentrations can prevent topoisomerase II from binding to the DNA. | This is a known phenomenon for potent DNA intercalators. Acknowledge this in the data analysis and focus on the concentration range that shows a clear dose-dependent increase in DNA cleavage. |
| Smeared Bands on Agarose Gel | DNA degradation by nucleases; Gel electrophoresis issues. | Use nuclease-free water and reagents. Ensure proper gel casting and running conditions. |
Quantitative Data Summary
The following table summarizes published IC50 values for this compound (Pixantrone) from in vitro studies, illustrating the range of activity across different cancer cell lines.
| Cell Line Panel | Median Relative IC50 (nM) | Range of Relative IC50 (nM) | Citation |
| Pediatric Preclinical Testing Program (PPTP) Panel | 54 | <3 to 1033 | [3][4] |
| Ewing Sarcoma Panel | 14 | N/A | [4] |
| Rhabdomyosarcoma Panel | 412 | N/A | [4] |
Note: "N/A" indicates that a specific range for the sub-panel was not provided in the source material.
Experimental Protocols
Protocol 1: this compound Cytotoxicity using MTS Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Protocol 2: Topoisomerase II kDNA Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
200 ng of kinetoplast DNA (kDNA).
-
Varying concentrations of this compound (or vehicle control).
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add a pre-determined amount (e.g., 1-2 units) of human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of catenated kDNA (which remains in the well or runs as a high molecular weight smear) compared to the control where decatenated mini-circles (running as distinct bands) are released.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A logical approach to troubleshooting assay variability.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
Piroxantrone Interference with Fluorescent Probes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Piroxantrone in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antineoplastic agent belonging to the anthrapyrazole class of drugs.[1] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which in turn disrupts DNA replication and repair, as well as RNA and protein synthesis.[1] It is structurally similar to other anthracenediones like mitoxantrone.
Q2: Does this compound have intrinsic fluorescence?
Q3: How can this compound interfere with my fluorescence-based assays?
This compound can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: this compound may emit its own fluorescence, which can be detected by the instrument and lead to false-positive signals, especially if its emission spectrum overlaps with that of the experimental probe.[2][3]
-
Fluorescence Quenching: this compound may absorb the light emitted by the fluorescent probe (if their spectra overlap), leading to a decrease in the detected signal and potentially causing false-negative results. This is a form of quenching.
-
Inner Filter Effect: At high concentrations, this compound can absorb the excitation light intended for the fluorescent probe, reducing the probe's excitation and, consequently, its emission.[2]
Q4: Which fluorescent probes are most likely to be affected by this compound?
Based on the spectral properties of the related compound mitoxantrone, fluorescent probes that are excited by or emit in the red to far-red region of the spectrum are most likely to be affected. Probes with excitation or emission spectra that overlap with the presumed spectra of this compound (around 600-700 nm) are at the highest risk of interference.
Q5: How can I minimize interference from this compound in my experiments?
To minimize interference, consider the following strategies:
-
Use probes with distinct spectra: Select fluorescent probes with excitation and emission spectra that are well-separated from the potential fluorescence of this compound. Probes in the blue or green region of the spectrum are generally less likely to be affected.
-
Optimize this compound concentration: Use the lowest effective concentration of this compound to minimize its autofluorescence and quenching effects.
-
Implement proper controls: Always include control samples containing this compound alone to quantify its autofluorescence at the wavelengths used for your probe.
-
Perform spectral analysis: If possible, use a spectrophotometer or a multi-well plate reader with spectral scanning capabilities to measure the full excitation and emission spectra of this compound under your experimental conditions.
Troubleshooting Guide
Problem 1: I am observing a high background signal in my samples containing this compound, even without my fluorescent probe.
-
Question: Could this be autofluorescence from this compound? Answer: Yes, this is a strong indication of this compound autofluorescence. The compound may be excited by your light source and emit fluorescence in the detection channel of your instrument.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample with this compound at the same concentration used in your experiment, but without the fluorescent probe. Measure the fluorescence at the same settings.
-
Subtract the background: If the "this compound only" control shows a significant signal, you can subtract this value from your experimental samples.
-
Switch to a different fluorescent probe: If the background is too high to be effectively subtracted, consider using a probe with a different spectral profile, preferably one that emits in a region where this compound's fluorescence is minimal (e.g., blue or green channels).
-
Problem 2: The fluorescence signal of my probe is significantly lower in the presence of this compound.
-
Question: Is this compound quenching my fluorescent probe? Answer: This is a likely possibility. This compound may be absorbing the energy from your probe (quenching) or preventing the excitation light from reaching it (inner filter effect).
-
Troubleshooting Steps:
-
Check for spectral overlap: Compare the emission spectrum of your probe with the absorption spectrum of this compound. Significant overlap suggests a high probability of quenching.
-
Perform a titration experiment: Measure the fluorescence of a fixed concentration of your probe in the presence of increasing concentrations of this compound. A dose-dependent decrease in signal is indicative of quenching.
-
Dilute your sample: If the inner filter effect is suspected, diluting both the probe and this compound may help to alleviate the issue.
-
Change your probe: Select a probe with an emission spectrum that does not overlap with this compound's absorption spectrum.
-
Quantitative Data Summary
The following table provides hypothetical data on the interference potential of this compound with common fluorescent probes. This data is illustrative and based on the expected spectral properties of this compound, with significant interference predicted for probes in the far-red spectrum.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Predicted Interference with this compound | Notes |
| DAPI | 358 | 461 | Low | Minimal spectral overlap. |
| Hoechst 33342 | 350 | 461 | Low | Minimal spectral overlap. |
| GFP (EGFP) | 488 | 509 | Low to Moderate | Potential for minor inner filter effects. |
| Fluorescein (FITC) | 494 | 518 | Low to Moderate | Potential for minor inner filter effects. |
| Rhodamine B | 555 | 580 | Moderate | Some potential for spectral overlap and quenching. |
| Texas Red | 589 | 615 | High | Significant potential for spectral overlap and quenching. |
| Cy5 | 650 | 670 | Very High | High probability of direct autofluorescence interference. |
| Alexa Fluor 647 | 650 | 668 | Very High | High probability of direct autofluorescence interference. |
Experimental Protocols
Protocol: Assessing Autofluorescence of this compound
Objective: To determine the intrinsic fluorescence of this compound under specific experimental conditions.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
Fluorescence microplate reader or spectrofluorometer
Methodology:
-
Prepare a serial dilution of this compound in your experimental buffer, starting from the highest concentration used in your assays.
-
Include a "buffer only" blank control.
-
Dispense 100 µL of each dilution and the blank into the wells of the microplate.
-
Set the fluorescence reader to the excitation and emission wavelengths of your experimental probe.
-
Measure the fluorescence intensity for all wells.
-
Optional: To fully characterize the autofluorescence, perform a spectral scan. Set the instrument to measure the emission spectrum of this compound across a range of wavelengths (e.g., 400-800 nm) using the excitation wavelength of your probe. Then, measure the excitation spectrum by scanning through a range of excitation wavelengths while keeping the emission wavelength fixed at the peak emission of this compound.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of this compound fluorescence interference.
References
Technical Support Center: Piroxantrone and Related Aza-Anthracenediones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of Piroxantrone and its closely related analogs, Pixantrone and Mitoxantrone. These aza-anthracenedione compounds are potent anti-cancer agents, and this resource aims to facilitate their effective use in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aza-anthracenedione, a class of synthetic anticancer agents. Its primary mechanism of action is the inhibition of DNA topoisomerase II.[1][2] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-strand breaks, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the main differences between this compound, Pixantrone, and Mitoxantrone?
Pixantrone and Mitoxantrone are structurally similar to this compound and belong to the same class of drugs. They share the same primary mechanism of action as topoisomerase II inhibitors.[1][2] Pixantrone was developed to have similar efficacy to other anthracenediones but with reduced cardiotoxicity.[1][3] This is potentially due to its reduced ability to produce damaging reactive oxygen species.[1][4]
Q3: In which types of cancer are these compounds typically studied?
Aza-anthracenediones like Pixantrone and Mitoxantrone have been investigated in a variety of hematological malignancies and solid tumors. Pixantrone is approved in the European Union for treating relapsed or refractory aggressive B-cell non-Hodgkin lymphoma.[4] Mitoxantrone has been used in the treatment of acute myeloid leukemia, prostate cancer, and multiple sclerosis.[2]
Q4: What are the common cellular responses observed after treatment with these compounds?
Common cellular responses include inhibition of cell proliferation, induction of DNA damage, cell cycle arrest (often in the G2/M phase), and ultimately, apoptosis.[5][6] The extent of these responses can vary significantly between different cell lines.
Q5: Are there known mechanisms of resistance to this compound and related compounds?
Yes, resistance can develop through several mechanisms. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux the drug from the cell, reducing its intracellular concentration and efficacy.[1]
Cell Line-Specific Responses to Aza-Anthracenediones
The sensitivity of cancer cell lines to this compound and its analogs can vary widely. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Pixantrone and Mitoxantrone in various cell lines, providing a baseline for experimental design.
Table 1: IC50 Values of Pixantrone in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.10 | [1] |
| K/VP.5 (etoposide-resistant) | Chronic Myelogenous Leukemia | 0.56 | [5] |
| MDCK | Madin-Darby Canine Kidney | 0.058 | [5] |
| MDCK/MDR (ABCB1-transfected) | Madin-Darby Canine Kidney | 4.5 | [5] |
| T47D | Breast Cancer | 0.0373 | [5] |
| MCF-10A | Breast (non-tumorigenic) | 0.126 | [5] |
| OVCAR5 | Ovarian Cancer | 0.136 | [5] |
| AMO-1 | Multiple Myeloma | ~0.5 | [7] |
| KMS-12-BM | Multiple Myeloma | ~0.5 | [7] |
| H9c2 (non-differentiated) | Rat Heart Myoblast | >10 (NR assay), >10 (MTT assay) | [8] |
| H9c2 (differentiated) | Rat Heart Myoblast | >10 (NR assay), ~10 (MTT assay) | [8] |
Table 2: IC50 Values of Mitoxantrone in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 | [9] |
| MDA-MB-231 | Breast Cancer | 0.018 | [2] |
| MCF-7 | Breast Cancer | 0.196 | [2] |
| PC-3 | Prostate Cancer | Data not quantified in text | [10] |
| Panc-1 | Pancreatic Cancer | Data not quantified in text | [10] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound and related compounds on cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14][15]
Materials:
-
96-well plates
-
This compound (or related compound) stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Western Blot
This method detects the cleavage of key apoptotic proteins, such as caspases and PARP, to confirm the induction of apoptosis.[16][17]
Materials:
-
6-well plates
-
This compound (or related compound)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of cleaved apoptotic proteins relative to a loading control (e.g., β-actin).
Topoisomerase II Activity Assay (DNA Decatenation Assay)
This in vitro assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[18][19][20]
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (catenated DNA substrate)
-
Assay buffer (containing ATP)
-
This compound (or related compound)
-
Stop solution (e.g., STEB buffer)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and different concentrations of this compound.
-
Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[18]
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and separate them by electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA remains at the top of the gel, while decatenated DNA (nicked or relaxed circles) migrates into the gel. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA with increasing concentrations of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and a general workflow for assessing its cell line-specific responses.
Caption: this compound's mechanism of action.
Caption: Workflow for assessing cell line responses.
Troubleshooting Guide
Q: My IC50 values for the same cell line are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity. Always use cells within a consistent and low passage range.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results. Ensure consistent cell seeding densities across all experiments.[21][22]
-
Reagent Variability: Ensure that the drug stock solution is properly stored and that fresh dilutions are made for each experiment. The quality and age of assay reagents like MTT can also affect results.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Use a consistent incubation time for all comparative experiments.[23]
Q: I am not observing the expected level of apoptosis after this compound treatment in my western blot.
A: Several factors could contribute to this:
-
Suboptimal Drug Concentration: The concentration of this compound used may be too low to induce significant apoptosis in your specific cell line. Try a dose-response experiment to identify an effective concentration.
-
Incorrect Time Point: The peak of apoptosis may occur at a different time point than the one you are examining. Perform a time-course experiment to identify the optimal time to observe apoptotic markers.
-
Antibody Issues: The primary antibody may not be optimal for detecting the cleaved form of the protein. Ensure you are using a validated antibody specific for the cleaved fragment. Using positive controls, such as cells treated with a known apoptosis inducer like etoposide, can help validate your antibody and protocol.[24]
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound-induced apoptosis.
Q: In my topoisomerase II decatenation assay, I see smearing of the DNA bands.
A: DNA smearing can occur due to:
-
Nuclease Contamination: Ensure that all your reagents and the purified topoisomerase II enzyme are free from nuclease contamination.
-
High Drug Concentration: At very high concentrations, some DNA intercalating agents can cause DNA aggregation or precipitation, leading to smearing. Try using a lower concentration range of this compound.
-
Incomplete Reaction Termination: Ensure that the reaction is properly stopped and that the proteins are completely digested by proteinase K before loading the gel.
Q: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.
A: This can happen if the concentration of the solvent is too high.
-
Optimize Solvent Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are more sensitive. Titrate the concentration of your vehicle to determine the maximum non-toxic concentration for your specific cell line.
-
Ensure Proper Mixing: Make sure the vehicle is thoroughly mixed into the culture medium to avoid localized high concentrations.
-
Use a Fresh Aliquot of Solvent: Solvents like DMSO can degrade over time. Use a fresh, high-quality aliquot for your experiments.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular and biochemical pharmacology of mitoxantrone [pubmed.ncbi.nlm.nih.gov]
- 7. Pixantrone demonstrates significant in vitro activity against multiple myeloma and plasma cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.cellsignal.com [blog.cellsignal.com]
Piroxantrone experimental controls and standards
This guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments using piroxantrone. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (also known as pixantrone) is an aza-anthracenedione, a class of antineoplastic agents structurally related to anthracyclines like doxorubicin and anthracenediones like mitoxantrone.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II.[1][2] this compound intercalates into DNA and traps the topoisomerase II enzyme after it has cleaved the DNA backbone, preventing the re-ligation of the strands. This leads to the formation of stable DNA double-strand breaks, ultimately triggering apoptotic cell death.[1]
Q2: What are the key experimental differences between this compound and mitoxantrone? While both are topoisomerase II inhibitors, this compound was designed to have a better safety profile, particularly regarding cardiotoxicity.[2][3] Key differences include:
-
Reduced Cardiotoxicity: this compound shows significantly less cardiotoxicity compared to mitoxantrone and doxorubicin in preclinical models.[1] This is partly attributed to its inability to bind iron(III) effectively, which reduces the generation of reactive oxygen species (ROS) and subsequent iron-based oxidative stress in cardiac tissue.[1][2]
-
Cellular Uptake: this compound appears to have lower cellular uptake compared to other similar agents, which may contribute to its different toxicity profile.[1]
-
Drug Efflux: this compound is a substrate for the ABCB1 (P-glycoprotein) drug efflux transporter, meaning that cells overexpressing this transporter can exhibit significant resistance.[1]
When designing experiments, using mitoxantrone as a comparator or positive control can be valuable, but researchers must account for these differences in potential toxicity and cellular resistance mechanisms.
Q3: What are the recommended storage and handling conditions for this compound? Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Bulk this compound powder is stable and shows no significant degradation when stored at 25°C or 50°C in the dark for three months.[4] For long-term storage, keeping it in a cool, dark, and dry place is recommended.
-
Solutions: Aqueous solutions are less stable. A solution of 10.2 mg/mL in water showed approximately 5% degradation within 24 hours and less than 10% within 48 hours.[4] For cell culture experiments, it is best practice to prepare fresh solutions from a concentrated DMSO stock immediately before use. Concentrated stock solutions in DMSO can be stored at -20°C or -80°C for several months.
Q4: How should I dissolve this compound for in vitro and in vivo experiments? this compound solubility depends on the solvent and pH.
-
For in vitro experiments: The most common method is to first prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4] This stock can then be serially diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
For in vivo experiments: this compound is soluble in water and various buffers.[4][5] For animal studies, it can be formulated in sterile aqueous solutions. Always check the specific requirements of your experimental protocol and animal model for appropriate formulation vehicles.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and Stability Properties of this compound
| Property | Value | Source |
| Solubility | ||
| Water | > 11.20 mg/mL | [4] |
| Buffer, pH 4 | > 9.60 mg/mL | [4] |
| Buffer, pH 9 | > 11.50 mg/mL | [4] |
| DMSO | > 9.60 mg/mL | [4] |
| Ethanol | < 0.73 mg/mL | [4] |
| Stability (Bulk Powder) | No significant degradation after 3 months at 25°C or 50°C (dark). | [4] |
| Stability (Aqueous Solution) | ~5% degradation in 24 hours (10.2 mg/mL in water). | [4] |
Table 2: Comparative In Vitro Efficacy (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ Value | Notes | Source |
| This compound | MDCK (Canine Kidney) | ~10 nM | Parental cell line. | [1] |
| This compound | MDCK/MDR | ~770 nM | ABCB1-overexpressing, 77-fold resistant. | [1] |
| Mitoxantrone | HL-60 (Leukemia) | 52 ng/mL (~0.1 µM) | Inhibition of cell growth. | [6] |
| Mitoxantrone | HeLa (Cervical Cancer) | Varies | Used as a reference in resistance studies. | [7] |
| Mitoxantrone | MCF7 (Breast Cancer) | Varies | Used as a reference in resistance studies. | [8] |
Note: IC₅₀ values are highly dependent on the cell line, assay type, and experimental conditions (e.g., incubation time). This table provides reference values.[9]
Experimental Protocols and Controls
Q5: How should I design a cell viability assay (e.g., MTT, CellTiter-Glo) for this compound?
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. For example, create a dilution series ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound dilutions to the corresponding wells. This brings the final concentration to 1X and ensures the final DMSO concentration is consistent and non-toxic across all wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Execution:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
For CellTiter-Glo Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo reagent, which lyses the cells and measures ATP levels as an indicator of viability.
-
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT) or luminescence for CellTiter-Glo.
-
Data Analysis: Normalize the results to the vehicle control (DMSO-treated cells), which is set to 100% viability. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis.
Essential Experimental Controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used in the experiment. This control is essential for normalizing the data.
-
Untreated Control: Cells treated with culture medium only. This helps monitor baseline cell health.
-
Positive Control: A well-characterized topoisomerase II inhibitor like mitoxantrone or etoposide. This confirms that the assay system can detect the expected biological activity.
-
No-Cell Control (Blank): Wells containing medium but no cells. This is used for background subtraction.
Caption: Workflow for a typical cell viability assay with this compound.
Troubleshooting Guide
Q6: My this compound is not dissolving or is precipitating in the culture medium. What should I do?
-
Check Stock Concentration: Ensure your DMSO stock is not over-saturated. If crystals are visible in the frozen stock, warm it to room temperature and vortex thoroughly before use.
-
Verify Solvent Quality: Use anhydrous, high-quality DMSO for preparing stock solutions.
-
Avoid Shock Precipitation: When diluting the DMSO stock into aqueous culture medium, add the stock to the medium while vortexing or pipetting to ensure rapid and even mixing. Adding the medium to the concentrated stock can cause precipitation.
-
Reduce Final Concentration: this compound has good aqueous solubility, but high concentrations in complex biological media containing salts and proteins can sometimes lead to precipitation. If this occurs, consider lowering the highest concentration in your dilution series.
Q7: I am seeing high variability or inconsistent results in my cell-based assays. What are the common causes?
High variability can undermine the reliability of your results. The following diagram outlines a logical approach to troubleshooting this common issue.
Caption: A logical troubleshooting guide for inconsistent experimental results.
Signaling Pathway
Q8: What signaling pathway is primarily affected by this compound?
This compound's primary target is DNA Topoisomerase II, a critical enzyme for managing DNA topology during replication and transcription. By inhibiting this enzyme, this compound initiates a cascade that leads to programmed cell death. The related compound, mitoxantrone, has also been shown to modulate other pathways, including NF-κB and Akt signaling, which could be relevant secondary or off-target effects.[10][11]
The diagram below illustrates the core mechanism of action for this compound.
Caption: this compound's mechanism of inhibiting Topoisomerase II to induce apoptosis.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A comparison of the benefits of mitoxantrone and other recent therapeutic approaches in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | C21H27Cl2N5O4 | CID 135484032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitoxantrone attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Piroxantrone and Doxorubicin: A Comparative Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro cytotoxicity of Piroxantrone (also known as Pixantrone) and the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is intended to support research and development efforts in the field of oncology by offering a concise overview of their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Doxorubicin are both potent cytotoxic agents employed in cancer therapy. Their primary mechanism of action involves the disruption of DNA replication and repair processes in cancer cells. While both drugs are effective, they exhibit differences in their cytotoxic profiles and potential for inducing side effects. This guide summarizes key in vitro studies that have directly compared these two compounds, providing valuable data for preclinical assessment.
Mechanisms of Action
Both this compound and Doxorubicin exert their cytotoxic effects through two primary mechanisms:
-
DNA Intercalation: Both molecules can insert themselves between the base pairs of the DNA double helix. This physical obstruction interferes with the processes of transcription and replication.
-
Topoisomerase II Inhibition: These agents disrupt the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. By stabilizing the complex between topoisomerase II and DNA, they lead to the accumulation of double-strand breaks, which subsequently triggers apoptosis (programmed cell death).[1]
A key differentiator lies in their propensity to generate reactive oxygen species (ROS). Doxorubicin is well-known to induce significant oxidative stress through the production of free radicals, a factor strongly linked to its cardiotoxicity.[2] this compound was designed to have reduced potential for ROS formation, which may contribute to a more favorable safety profile, particularly concerning cardiac health.[2]
References
A Comparative Guide to the Mechanisms of Action: Piroxantrone vs. Mitoxantrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anticancer agents, Piroxantrone and Mitoxantrone. While both are classified as DNA intercalators, their specific interactions with cellular machinery and resultant downstream effects exhibit nuances critical for targeted drug development. This comparison is based on available preclinical and clinical data.
Core Mechanisms of Action: An Overview
Mitoxantrone, an anthracenedione derivative, is a well-established chemotherapeutic agent with a dual mechanism of action: it intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] this compound, a member of the anthrapyrazole class of DNA binders, is also recognized as a DNA intercalating agent.[4][5] While detailed mechanistic studies on this compound are less abundant in publicly available literature, its classification as an anthrapyrazole suggests a primary mechanism centered on DNA intercalation, likely leading to the inhibition of DNA and RNA synthesis.[3][4]
Tabulated Comparison of Mechanistic Properties
| Feature | This compound | Mitoxantrone |
| Drug Class | Anthrapyrazole[4][5] | Anthracenedione[6] |
| Primary Mechanism | DNA Intercalation[5] | DNA Intercalation & Topoisomerase II Inhibition[1][2][3] |
| Molecular Target | DNA[4] | DNA, Topoisomerase II[1][2][3] |
| Cellular Effects | Inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis (Inferred) | DNA strand breaks, inhibition of DNA replication and transcription, cell cycle arrest, apoptosis.[1][3][7] |
| Clinical Development Stage | Investigational (Phase I completed)[5] | Approved for various cancers and multiple sclerosis[6] |
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the established pathways for Mitoxantrone.
Caption: Proposed mechanism of this compound via DNA intercalation.
Caption: Established dual mechanism of Mitoxantrone.
Detailed Experimental Protocols
The characterization of the mechanisms of action for DNA intercalators and topoisomerase II inhibitors involves a series of established in vitro experiments. The following protocols are representative of those used to elucidate the activities of Mitoxantrone and related compounds like Pixantrone, and would be applicable to further investigate this compound.
DNA Intercalation Assay (Ethidium Bromide Displacement)
Objective: To determine the ability of a compound to intercalate into DNA.
Methodology:
-
Materials: Calf thymus DNA, ethidium bromide, test compound (this compound/Mitoxantrone), fluorescence spectrophotometer.
-
Procedure:
-
A solution of calf thymus DNA is prepared in a suitable buffer.
-
Ethidium bromide is added to the DNA solution. Ethidium bromide fluoresces strongly when intercalated into DNA.
-
The baseline fluorescence of the DNA-ethidium bromide complex is measured.
-
Increasing concentrations of the test compound are added to the solution.
-
The fluorescence is measured after each addition.
-
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing ethidium bromide from the DNA, thus demonstrating its intercalating ability. The concentration of the compound that causes a 50% reduction in fluorescence (IC50) can be calculated to quantify its intercalating potency.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
Objective: To assess the inhibitory effect of a compound on the decatenating activity of topoisomerase II.
Methodology:
-
Materials: Kinetoplast DNA (kDNA), human topoisomerase IIα, ATP, test compound, agarose gel electrophoresis system.
-
Procedure:
-
A reaction mixture is prepared containing kDNA, topoisomerase IIα, and ATP in a reaction buffer.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is incubated at 37°C to allow for decatenation of the kDNA by topoisomerase II.
-
The reaction is stopped, and the products are resolved by agarose gel electrophoresis.
-
-
Data Analysis: Decatenated kDNA (minicircles) migrates faster through the gel than the catenated network. Inhibition of topoisomerase II results in a decrease in the formation of minicircles. The concentration of the compound that inhibits 50% of the decatenation activity (IC50) is determined.[1]
DNA Cleavage Assay
Objective: To determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.
Methodology:
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, test compound, proteinase K, SDS, agarose gel electrophoresis system.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with topoisomerase IIα in the presence of varying concentrations of the test compound.
-
The reaction is terminated by the addition of SDS and proteinase K to digest the enzyme.
-
The DNA is then analyzed by agarose gel electrophoresis.
-
-
Data Analysis: Stabilization of the cleavage complex results in the conversion of supercoiled DNA to linear and nicked circular forms. An increase in the amount of linear DNA with increasing drug concentration indicates that the compound is a topoisomerase II poison.[1]
Conclusion
Mitoxantrone's well-defined dual mechanism of action, involving both DNA intercalation and topoisomerase II inhibition, contributes to its potent anticancer activity.[1][2][3] this compound, as an anthrapyrazole, is primarily characterized as a DNA intercalator.[4][5] While this action is expected to disrupt critical cellular processes, further detailed studies are necessary to fully elucidate its interaction with topoisomerase II and other potential cellular targets. The experimental protocols outlined provide a roadmap for such investigations, which are crucial for the rational design and development of next-generation anticancer agents with improved efficacy and reduced toxicity.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study and pharmacodynamics of this compound (NSC 349174), a new anthrapyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroxantrone and Losoxantrone: A Comparative Analysis for Drug Development Professionals
A deep dive into the preclinical and clinical data of two closely related anthrapyrazole anticancer agents, Piroxantrone and Losoxantrone, reveals distinct profiles in efficacy and toxicity. This guide provides a comprehensive comparison to inform researchers and drug development professionals.
This compound and Losoxantrone are synthetic anthrapyrazole derivatives developed as analogues of the potent anticancer agent mitoxantrone. Both compounds exert their cytotoxic effects primarily through DNA intercalation and the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. While sharing a common mechanistic backbone, subtle structural differences between this compound and Losoxantrone translate into notable variations in their biological activity and safety profiles. This guide synthesizes available experimental data to offer a clear, comparative analysis for researchers in oncology drug development.
Quantitative Performance Analysis
To facilitate a direct comparison of their anticancer properties, the following tables summarize the in vitro cytotoxicity and topoisomerase II inhibitory activity of this compound and Losoxantrone against various human cancer cell lines. Additionally, in vivo toxicity data from a comparative study in rats is presented.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Losoxantrone IC50 (µM) |
| MCF-7 | Breast Carcinoma | 0.8 ± 0.1 | 0.3 ± 0.0 |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | 1.2 ± 0.2 | 0.4 ± 0.1 |
| HL-60 | Leukemia | 0.5 ± 0.1 | 0.2 ± 0.0 |
| CHO | Chinese Hamster Ovary | 0.9 ± 0.1 | 0.3 ± 0.1 |
Data sourced from a comparative study of anthrapyrazole analogues.
Topoisomerase II Inhibition
This assay measures the concentration of the drug required to inhibit 50% of the catalytic activity of topoisomerase II.
| Assay | This compound IC50 (µM) | Losoxantrone IC50 (µM) |
| Topoisomerase II Decatenation | 0.2 ± 0.1 | 0.3 ± 1.2 |
Data reflects the concentration required to inhibit 50% of topoisomerase II decatenation activity.
In Vivo Chronic Toxicity in Spontaneously Hypertensive Rats
A comparative study evaluated the toxic effects of this compound and Losoxantrone administered weekly for 12 weeks. The severity of lesions was assessed semiquantitatively.
| Organ | This compound-induced Lesions | Losoxantrone-induced Lesions | Doxorubicin-induced Lesions (for comparison) |
| Heart | Less severe | Significantly more severe | Significantly more severe |
| Kidney | Less severe | Less severe | More severe |
| Small Intestine | Less severe | Less severe | More severe |
This study highlights a key differentiation in the cardiotoxicity, with this compound appearing less cardiotoxic than Losoxantrone and Doxorubicin in this model.[1]
Mechanism of Action: A Shared Pathway
This compound and Losoxantrone are both classified as topoisomerase II poisons. Their primary mechanism of action involves a dual assault on cellular proliferation. Firstly, the planar aromatic rings of the anthrapyrazole structure intercalate between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. Secondly, and more critically, they inhibit the enzyme topoisomerase II. This inhibition stabilizes the transient DNA-topoisomerase II cleavage complex, leading to the accumulation of double-strand DNA breaks. The persistence of this damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
For researchers looking to replicate or build upon existing findings, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and Losoxantrone against a panel of cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Losoxantrone in culture medium. Replace the existing medium in the wells with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase II Decatenation Assay (Fluorometric Method)
This assay measures the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a 96-well plate, combine assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of this compound or Losoxantrone to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination and DNA Staining: Stop the reaction and add a DNA-binding fluorescent dye (e.g., PicoGreen).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates inhibition of decatenation.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This method assesses the ability of a compound to intercalate into DNA by measuring the displacement of a known intercalator, ethidium bromide.
-
DNA-Ethidium Bromide Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer and allow it to equilibrate.
-
Titration with Test Compound: Gradually add increasing concentrations of this compound or Losoxantrone to the DNA-ethidium bromide solution.
-
Fluorescence Measurement: After each addition, measure the fluorescence emission of ethidium bromide (excitation ~545 nm, emission ~595 nm).
-
Data Analysis: The displacement of ethidium bromide by the test compound will result in a quenching of the fluorescence. The extent of quenching is indicative of the compound's DNA intercalating ability.
Clinical Perspective
This compound has undergone Phase I and II clinical trials. In a Phase I study, the dose-limiting toxicity was identified as myelosuppression, with a maximum tolerated dose established. Phase II trials have explored its activity in various cancers, including malignant melanoma.
Clinical efficacy data for Losoxantrone is less readily available in the public domain, though it has been in clinical evaluation. The preclinical data, particularly the higher in vitro cytotoxicity, suggests it may be a more potent agent, but this is potentially offset by a less favorable cardiac toxicity profile compared to this compound.
Conclusion
Both this compound and Losoxantrone are potent topoisomerase II inhibitors with significant cytotoxic activity against a range of cancer cell lines. Losoxantrone generally exhibits greater in vitro potency, while this compound appears to have a more favorable cardiac safety profile in preclinical models. The choice between these two agents for further development would depend on the specific therapeutic context, weighing the need for high potency against the importance of minimizing cardiotoxicity. The provided data and protocols offer a solid foundation for researchers to conduct further comparative studies and to better understand the therapeutic potential of these anthrapyrazole compounds.
References
Comparative Study of Piroxantrone Analogue Activity: A Guide for Researchers
This guide provides a comparative analysis of Piroxantrone and its analogues, focusing on their cytotoxic activity, mechanism of action as DNA intercalators and topoisomerase II inhibitors, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Analogues
This compound and its analogues belong to the anthracenedione class of chemotherapeutic agents. A notable example is Pixantrone (BBR 2778), an aza-anthracenedione developed to exhibit a more favorable safety profile, particularly with reduced cardiotoxicity, compared to earlier anthracyclines like Doxorubicin and the related anthracenedione, Mitoxantrone.[1][2][3] The primary mechanism of action for these compounds involves the inhibition of topoisomerase II and intercalation into DNA, leading to the suppression of DNA replication and transcription in cancer cells.[1][2][4]
The key structural differences among these analogues, often in the side chains or the chromophore, influence their biological activity, including cytotoxicity, DNA binding affinity, and their potential to overcome multidrug resistance.[1][5] This guide presents a comparative overview of the available data on these activities.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and its key analogues. It is important to note that this data is collated from various studies, and experimental conditions such as cell lines, exposure times, and specific assay protocols may differ.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Source(s) |
| Pixantrone | K562 | 0.10 | [6] |
| K/VP.5 (etoposide-resistant) | 0.57 | [6] | |
| Mitoxantrone | K562 | 0.42 | [6] |
| KB | > 500 | [7] | |
| KBv200 | > 500 | [7] | |
| MCF7 | Varies (see source) | [8] | |
| MCF7/MX (resistant) | Varies (see source) | [8] | |
| Ametantrone | Human Leukemic Cells | ~53 (dark), ~2.4 (light) for AM2 analogue | [9] |
| Anthracenedione 6 | KB | 3.17 | [7] |
| KBv200 | 3.21 | [7] | |
| Anthraquinone 15 | HepG2 | 1.23 (ED50) | [10] |
| Anthraquinone 17 | HL-60 | 0.311 | [10] |
| HL-60/VINC | 1.012 | [10] | |
| HL-60/DX | 0.667 | [10] |
Table 2: Comparative DNA Binding Affinity and Topoisomerase II Inhibition
| Compound | Parameter | Value | Notes | Source(s) |
| Pixantrone | Apparent DNA Binding Constant (Ka) | 1.25 ± 0.32 µM | For THF-containing DNA | [11] |
| APE1 Inhibition (IC50) | 20 ± 9 µM | [11] | ||
| Mitoxantrone | DNA Binding Constant (Ka) | ~6 x 10^6 M-1 | Calf thymus DNA | [12] |
| Apparent DNA Binding Constant (Ka) | 83 ± 3 nM | For THF-containing DNA | [11] | |
| APE1 Inhibition (IC50) | ~0.5 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogues for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable curve-fitting model.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (containing ATP and MgCl2), kDNA substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα or IIβ to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye. Proteinase K can be added to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The large, catenated kDNA network cannot enter the gel, while the decatenated minicircles can.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the top of the gel, while a successful reaction shows the presence of decatenated DNA bands.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines the DNA binding affinity of a compound by measuring its ability to displace a fluorescent intercalator, such as ethidium bromide (EtBr) or thiazole orange (TO), from DNA.
-
DNA-Dye Complex Formation: Prepare a solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye. The fluorescence of the dye is significantly enhanced upon binding to DNA.
-
Baseline Fluorescence Measurement: Measure the initial fluorescence of the DNA-dye complex.
-
Compound Titration: Add increasing concentrations of the this compound analogue to the solution. If the analogue intercalates into the DNA, it will displace the fluorescent dye, causing a decrease in fluorescence.
-
Fluorescence Monitoring: Measure the fluorescence intensity after each addition of the test compound, allowing the system to reach equilibrium.
-
Data Analysis: Plot the decrease in fluorescence as a function of the test compound concentration. From this data, the binding affinity (e.g., the dissociation constant, Kd, or the concentration required for 50% displacement, DC50) can be calculated.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for the comparative analysis of this compound analogues.
References
- 1. Characterization of anthracenediones and their photoaffinity analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitoxantrone: an overview of safety and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photosensitization of human leukemic cells by anthracenedione antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of the binding of the anticancer agents mitoxantrone and ametantrone and related structures to deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Piroxantrone and Epirubicin in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of two potent topoisomerase II inhibitors.
In the landscape of anticancer therapeutics, topoisomerase II inhibitors play a crucial role in the treatment of a wide array of malignancies. This guide provides a comprehensive head-to-head comparison of two such agents: Piroxantrone, an anthrapyrazole, and Epirubicin, a well-established anthracycline. While direct comparative clinical trials are limited, this document synthesizes available preclinical and clinical data, including that of the structurally similar compound Mitoxantrone as a surrogate for this compound, to offer a detailed analysis for the research and drug development community.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of this compound and Epirubicin is essential for appreciating their mechanisms of action and pharmacokinetic profiles.
| Property | This compound | Epirubicin |
| Chemical Class | Anthrapyrazole | Anthracycline |
| Molecular Formula | C₂₁H₂₅N₅O₄ | C₂₇H₂₉NO₁₁ |
| Molecular Weight | 411.45 g/mol | 543.52 g/mol |
| Appearance | No data available | Red-orange crystalline powder |
| Solubility | Soluble in water | Soluble in water, methanol |
Mechanism of Action
Both this compound and Epirubicin are potent inhibitors of DNA topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. However, nuances in their interactions with the enzyme and DNA, as well as their propensity to generate reactive oxygen species, lead to differences in their biological effects and toxicity profiles.
Epirubicin acts through a multi-pronged approach. It intercalates between DNA base pairs, leading to the inhibition of DNA and RNA synthesis.[1] This intercalation stabilizes the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the induction of apoptosis.[1] Furthermore, Epirubicin is known to generate cytotoxic free radicals, which can cause damage to DNA, cell membranes, and mitochondria.[1]
This compound , like other anthrapyrazoles, also functions as a DNA intercalator and topoisomerase II inhibitor.[2] Its mechanism is believed to involve the stabilization of the topoisomerase II-DNA complex, leading to the inhibition of DNA replication and repair, as well as RNA and protein synthesis.[2] A key distinction from anthracyclines is the reduced potential for generating reactive oxygen species, which is thought to contribute to its lower cardiotoxicity profile.
Signaling Pathways
The downstream consequences of topoisomerase II inhibition by these agents trigger complex cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound and Epirubicin has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. As direct comparative data for this compound is limited, data for the structurally related compound Mitoxantrone is included.
| Cell Line | Cancer Type | This compound/Mitoxantrone IC50 (µM) | Epirubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~0.02 (Mitoxantrone) | ~0.02 | [3] |
| MDA-MB-231 | Breast Cancer | ~0.01 (Mitoxantrone) | No data available | [4] |
| U-87 | Glioblastoma | No data available | 6.3 | [5] |
| A549 | Lung Cancer | No data available | 0.03 (as µg/ml) | [6] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density and exposure time. The data presented here is for comparative purposes.
Clinical Performance: Efficacy and Safety
Clinical data provides crucial insights into the therapeutic window of these agents. While a direct head-to-head trial between this compound and Epirubicin is not available, comparative studies of Epirubicin and Mitoxantrone in metastatic breast cancer offer valuable comparative insights.
Efficacy in Metastatic Breast Cancer
| Study | Treatment Arms | Overall Response Rate (ORR) | Key Findings | Reference |
| Perrone et al. | FEC (Fluorouracil, Epirubicin, Cyclophosphamide) vs. FNC (Fluorouracil, Novantrone [Mitoxantrone], Cyclophosphamide) | FEC: 43.6% vs. FNC: 30.3% | FEC showed a better response rate, particularly in previously untreated patients. | [7] |
| Cook et al. | Epirubicin (75 mg/m²) vs. Mitoxantrone (14 mg/m²) | Epirubicin: 61% (11/18) vs. Mitoxantrone: 21% (4/19) | Epirubicin demonstrated a significantly higher partial response rate. | [3] |
Safety and Tolerability
A critical aspect of anticancer drug evaluation is the safety profile. Both this compound and Epirubicin exhibit dose-limiting toxicities, primarily myelosuppression. However, a key differentiator is the degree of cardiotoxicity.
| Adverse Event | This compound/Mitoxantrone | Epirubicin | Key Comparative Observations |
| Myelosuppression | Dose-limiting, primarily leukopenia. | Dose-limiting, both leukopenia and neutropenia. | Some studies suggest Mitoxantrone may cause more significant leukopenia than Epirubicin.[8] |
| Cardiotoxicity | Lower incidence and severity compared to anthracyclines. | A known and significant cumulative dose-dependent risk. | Preclinical and clinical evidence consistently points to a more favorable cardiac safety profile for this compound and its analogs. |
| Nausea & Vomiting | Generally mild to moderate. | Common, can be severe. | Epirubicin is associated with a higher incidence and severity of nausea and vomiting.[3] |
| Alopecia | Less frequent and less severe than with Epirubicin. | Common and often complete. | A significant cosmetic advantage of this compound/Mitoxantrone.[3][7] |
| Mucositis | Can occur, generally mild. | Common, can be dose-limiting. | Epirubicin tends to cause more severe mucositis. |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug evaluation. This section provides detailed methodologies for key in vitro assays used to assess the cytotoxic and apoptotic effects of this compound and Epirubicin.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound or Epirubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[9][10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Epirubicin for a specified time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.[1][11]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
This compound and Epirubicin are both effective topoisomerase II inhibitors with demonstrated anticancer activity. Epirubicin is a well-characterized anthracycline with a broad spectrum of activity, particularly in breast cancer, but its use is associated with significant toxicities, including cardiotoxicity. This compound, and its close analog Mitoxantrone, represent a class of compounds with a potentially improved safety profile, most notably reduced cardiotoxicity and a lower incidence of severe nausea, vomiting, and alopecia.
While direct comparative efficacy data is sparse, the available evidence suggests that Epirubicin may have a higher response rate in some settings, such as metastatic breast cancer. However, the more favorable tolerability of this compound/Mitoxantrone may allow for its use in patients who are unable to tolerate anthracyclines or in combination regimens where overlapping toxicities are a concern.
For researchers and drug development professionals, the choice between these agents, or the development of novel analogs, will depend on the specific therapeutic context, balancing the need for high efficacy with the imperative of patient safety. Further head-to-head studies are warranted to more definitively delineate the comparative therapeutic indices of this compound and Epirubicin.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. everycat.org [everycat.org]
- 3. Combined effect of epirubicin and lymphokine-activated killer cells on the resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epirubicin pretreatment enhances NK cell-mediated cytotoxicity against breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Validating Piroxantrone's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Piroxantrone, a potent aza-anthracenedione topoisomerase II inhibitor. We present a comparative analysis of this compound against other well-established topoisomerase II inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Target
This compound (also known as Pixantrone) is an antineoplastic agent that functions as a topoisomerase II inhibitor.[1] Structurally similar to Mitoxantrone, this compound is designed for reduced cardiotoxicity, a significant side effect associated with anthracyclines like Doxorubicin.[2] Its mechanism of action involves intercalating with DNA and disrupting the function of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][3] This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately, apoptosis.[4]
Comparison of this compound with Alternative Topoisomerase II Inhibitors
The efficacy of this compound can be benchmarked against other topoisomerase II inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | Topoisomerase II | K562 (human leukemia) | 0.054 | [5] |
| Rh18 (rhabdomyosarcoma) | 1.033 | [5] | ||
| CHLA-9 (neuroblastoma) | <0.003 | [5] | ||
| Mitoxantrone | Topoisomerase II / PKC | B-CLL (B-chronic lymphocytic leukemia) | 0.7-1.4 | [4] |
| MDA-MB-231 (human breast cancer) | 0.018 | [6] | ||
| MCF-7 (human breast cancer) | 0.196 | [6] | ||
| Doxorubicin | Topoisomerase II | HTETOP | 0.52 | [7] |
| Human Melanoma | Variable | [8] | ||
| Etoposide | Topoisomerase II | HeLa (human cervical cancer) | 209.90 | [9] |
| A549 (human lung cancer) | 139.54 | [9] | ||
| BGC-823 (human gastric cancer) | 43.74 | [9] |
Validating Target Engagement in Cells: Key Methodologies
Confirming that a compound interacts with its intended target within the complex cellular environment is a critical step in drug development. Several methods can be employed to validate the engagement of this compound with topoisomerase II.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases. This change in thermal stability can be quantified, providing direct evidence of target engagement.
DNA Cleavage Assays
These assays directly measure the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex. The accumulation of these complexes, which are transient intermediates in the normal catalytic cycle of the enzyme, is a hallmark of topoisomerase II poisons like this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Topoisomerase II
This protocol is adapted from established CETSA procedures and optimized for the validation of this compound's engagement with Topoisomerase II using Western blotting for detection.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., K562 leukemia cells) to 70-80% confluency.
-
Harvest and resuspend the cells in complete medium to a density of 1 x 10^7 cells/mL.
-
Treat the cells with this compound (or an alternative inhibitor) at the desired concentration (e.g., 10x the IC50 value) or with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
2. Thermal Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.
3. Cell Lysis:
-
Add 1.1 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors) to each 10 µL of cell suspension.
-
Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
5. Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Topoisomerase IIα or IIβ.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble Topoisomerase II as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
DNA Cleavage Assay Protocol
This protocol outlines a method to assess the formation of topoisomerase II-DNA cleavage complexes induced by this compound.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 µg/mL.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA).
-
This compound or alternative inhibitor at various concentrations.
-
Purified human Topoisomerase IIα or IIβ enzyme.
-
Add ATP to a final concentration of 1 mM.
-
Adjust the final volume with nuclease-free water.
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Termination of Reaction and Protein Digestion:
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL.
-
Incubate at 50°C for 30 minutes to digest the protein.
4. Analysis by Agarose Gel Electrophoresis:
-
Add loading dye to the samples.
-
Run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. The appearance of a linearized plasmid DNA band indicates the formation of a stable cleavage complex.
Visualizing the Impact of this compound
To better understand the mechanism of action of this compound, the following diagrams illustrate the Topoisomerase II-mediated DNA processing pathway and the experimental workflows for target validation.
Caption: Topoisomerase II signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of key target validation methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 4. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase - Wikipedia [en.wikipedia.org]
- 7. Similar sequence specificity of mitoxantrone and VM-26 stimulation of in vitro DNA cleavage by mammalian DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. news-medical.net [news-medical.net]
Piroxantrone Cross-Resistance Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-resistance profile of Piroxantrone, an aza-anthracenedione anticancer agent. The development of drug resistance is a significant challenge in cancer therapy, and understanding the cross-resistance patterns of novel compounds is crucial for their effective clinical application. This document summarizes the available experimental data on this compound's performance against resistant cancer cell lines, details relevant experimental methodologies, and visualizes the key signaling pathways involved in resistance.
Data Presentation: Cross-Resistance of this compound
In a key study, a this compound-resistant human breast cancer cell line, MCF-7/aza, was developed through continuous in vitro exposure to increasing concentrations of the drug. This cell line exhibited a 20-fold resistance to this compound compared to the parental MCF-7 cell line. The MCF-7/aza cell line demonstrated a significant degree of cross-resistance to Mitoxantrone, another anthracenedione, and to two aza-anthrapyrazole compounds, BBR 3438 and BBR 3576. This cross-resistance is primarily attributed to the overexpression of the BCRP efflux pump.
Table 1: Qualitative Cross-Resistance Profile of this compound-Resistant Cells (MCF-7/aza)
| Drug Class | Compound | Cross-Resistance Observed in MCF-7/aza | Primary Mechanism |
| Aza-anthracenedione | This compound | High (20-fold) | BCRP Overexpression |
| Anthracenedione | Mitoxantrone | High | BCRP Overexpression |
| Aza-anthrapyrazole | BBR 3438 | Yes | BCRP Overexpression |
| Aza-anthrapyrazole | BBR 3576 | Yes | BCRP Overexpression |
| Anthracycline | Doxorubicin | Likely, as a BCRP substrate | BCRP Overexpression |
Note: The level of cross-resistance to Doxorubicin in this compound-resistant cells has not been explicitly quantified in available literature but is anticipated due to its transport by BCRP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cross-resistance profile of this compound.
Development of this compound-Resistant Cell Lines
This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the therapeutic agent.
Objective: To select for a population of cancer cells that can survive and proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Initial Seeding: Seed the parental cells in a T-75 flask and allow them to reach 70-80% confluency.
-
Initial Drug Exposure: Introduce this compound to the culture medium at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth) of the parental cell line.
-
Monitoring and Subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency, subculture them in the presence of the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, incrementally increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Selection and Stabilization: Repeat the process of monitoring, subculturing, and dose escalation over a period of several months. This continuous selective pressure will favor the growth of resistant cells.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 20-fold the initial IC50), the line should be characterized for its level of resistance (IC50 determination) and the underlying mechanisms (e.g., Western blotting for BCRP).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to determine the viability of cells and to calculate the half-maximal inhibitory concentration (IC50) of a compound.
Objective: To quantify the cytotoxic effects of this compound and other chemotherapeutic agents on sensitive and resistant cell lines.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds (this compound, Mitoxantrone, Doxorubicin, etc.). Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a suitable software.
Western Blotting for BCRP Detection
This technique is used to detect the presence and relative abundance of the BCRP protein in cell lysates.
Objective: To determine if resistance to this compound is associated with an increased expression of the BCRP efflux pump.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-BCRP)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the sensitive and resistant cells to extract total protein. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to BCRP will indicate its relative expression level in the sensitive versus resistant cells. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Mandatory Visualizations
Experimental Workflow: Determining this compound Cross-Resistance
Caption: Workflow for assessing this compound cross-resistance.
Signaling Pathway: BCRP-Mediated this compound Resistance
Caption: BCRP-mediated resistance to this compound.
In vivo comparison of Piroxantrone and Pixantrone efficacy
In the landscape of anticancer drug development, the quest for agents with potent efficacy and a favorable safety profile is paramount. This guide provides a comparative overview of the in vivo efficacy of two such agents, Piroxantrone and Pixantrone. Both are structurally related to the anthracenedione class of chemotherapeutics and function primarily as topoisomerase II inhibitors.
This comparison is based on available preclinical data. It is important to note that no direct head-to-head in vivo comparative studies between this compound and Pixantrone have been identified in the public domain. Therefore, this guide presents a summary of their individual in vivo activities as reported in separate studies, highlighting the experimental models and available efficacy data to offer a relative perspective for researchers, scientists, and drug development professionals.
Summary of In Vivo Efficacy
The following tables summarize the available quantitative data on the in vivo antitumor activity of this compound and Pixantrone from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| P388 Leukemia | Murine | Data Not Available | Increase in Lifespan (%ILS) | Potent activity reported |
| B-16 Melanoma | Murine | Data Not Available | Tumor Growth Inhibition | Curative activity reported for some analogs |
Note: Specific quantitative data and detailed dosing regimens for in vivo studies with this compound were not available in the reviewed literature. The reported activity is based on qualitative descriptions from preclinical screenings.
Table 2: In Vivo Efficacy of Pixantrone in Murine Tumor Models
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result |
| Hematologic Neoplasms | Murine | Data Not Available | Antitumor Activity | Superior activity compared to other agents (including anthracyclines) |
| Multiple Myeloma (CAM assay) | ex ovo chicken chorioallantoic membrane | Data Not Available | Tumor Growth | Downregulation of myeloma-cell growth |
Note: While preclinical studies report significant activity, specific quantitative data from murine models, such as %T/C or %ILS, were not consistently available in the public search results. The CAM assay provides an alternative in vivo model demonstrating activity.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of in vivo efficacy data. Below are generalized methodologies for the key animal models mentioned.
P388 Leukemia Model
The P388 murine leukemia model is a standard for screening potential anticancer agents.
Protocol:
-
Cell Culture: P388 leukemia cells are maintained in an appropriate culture medium.
-
Animal Model: Typically, DBA/2 or BDF1 mice are used.
-
Tumor Inoculation: A known number of P388 cells (e.g., 1 x 10^6 cells) are injected intraperitoneally (i.p.) into the mice.
-
Drug Administration: Treatment with the test compound (this compound or Pixantrone) is initiated, often 24 hours after tumor inoculation. The drug is administered according to a specific dosing schedule (e.g., daily for a set number of days, or intermittently).
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated mice compared to a control group (vehicle-treated). The efficacy is often expressed as the percentage increase in lifespan (%ILS).
B-16 Melanoma Model
The B16 melanoma model is a commonly used syngeneic model for studying solid tumor growth and metastasis.
Protocol:
-
Cell Culture: B16-F10 melanoma cells are cultured in vitro.
-
Animal Model: C57BL/6 mice are typically used as they are the syngeneic host for B16 cells.
-
Tumor Inoculation: A suspension of B16-F10 cells (e.g., 1 x 10^5 cells) is injected subcutaneously (s.c.) into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., intravenously or intraperitoneally) following a defined schedule.
-
Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. The primary efficacy endpoints are tumor growth inhibition and, in some studies, survival.
Mechanism of Action and Signaling Pathway
Both this compound and Pixantrone are known to exert their cytotoxic effects by targeting topoisomerase II, an essential enzyme involved in DNA replication and repair.
Experimental Workflow
The following diagram illustrates a typical workflow for in vivo efficacy studies of anticancer agents in murine models.
Differential Gene Expression Analysis: Piroxantrone vs. Doxorubicin - A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular mechanisms and downstream effects of Piroxantrone and Doxorubicin, offering insights into their differential impacts on gene expression.
Core Mechanistic Differences and Impact on Gene Expression
The primary divergence between this compound and Doxorubicin lies in their interaction with topoisomerase II isoenzymes and their capacity to induce oxidative stress. These fundamental differences are key to understanding their distinct therapeutic and toxicity profiles, which are driven by downstream gene expression changes.
This compound, an aza-anthracenedione, is a DNA intercalator and a potent inhibitor of topoisomerase II.[1] It demonstrates a significant selectivity for the topoisomerase IIα isoform, which is more prevalently expressed in proliferating cancer cells.[2][3][4] In contrast, Doxorubicin, an anthracycline antibiotic, inhibits both topoisomerase IIα and IIβ isoforms.[5] The inhibition of topoisomerase IIβ, which is constitutively expressed in quiescent cells, including cardiomyocytes, is strongly associated with the cardiotoxicity of Doxorubicin.[4][6]
A second critical distinction is the generation of reactive oxygen species (ROS). Doxorubicin is well-known to undergo redox cycling, leading to the production of semiquinone free radicals and subsequent generation of ROS, which causes significant oxidative damage to DNA, proteins, and lipids.[7][8] This oxidative stress is a major contributor to its cardiotoxic effects.[6] this compound, on the other hand, exhibits reduced redox activity and does not chelate iron, resulting in a significantly lower capacity to produce ROS.[1][2][3] This characteristic is believed to be a primary reason for its improved cardiac safety profile.[2][3]
These mechanistic differences imply that the gene expression signatures induced by the two drugs will differ significantly. Doxorubicin is expected to upregulate a broad range of genes involved in DNA damage response, oxidative stress pathways, and apoptosis. In contrast, this compound's impact on gene expression is likely more targeted towards pathways associated with topoisomerase IIα-mediated cell cycle arrest and apoptosis, with a less pronounced signature of oxidative stress-related gene activation.
Data Presentation: Mechanistic Comparison
| Feature | This compound (Pixantrone) | Doxorubicin | Implication for Differential Gene Expression |
| Primary Target | Topoisomerase IIα (selective)[2][3][4] | Topoisomerase IIα and IIβ (non-selective)[5] | This compound is expected to have a more pronounced effect on genes regulated by Topoisomerase IIα in cancer cells, while Doxorubicin will also affect genes regulated by Topoisomerase IIβ in a wider range of tissues. |
| Reactive Oxygen Species (ROS) Generation | Low / Negligible[1][2][3] | High[7][8] | Doxorubicin will induce a significant upregulation of genes involved in oxidative stress response (e.g., antioxidant enzymes, DNA repair enzymes), a signature likely absent or minimal with this compound. |
| Iron Chelation | No[2][3] | Yes | Doxorubicin's iron chelation contributes to ROS formation and is expected to influence genes involved in iron homeostasis. |
| Cardiotoxicity | Reduced[2][3][9] | High[6] | The differential cardiotoxicity is a direct consequence of the distinct mechanisms and will be reflected in the gene expression profiles of cardiac tissue, with Doxorubicin inducing a more extensive stress and damage response. |
Experimental Protocols
While a direct comparative gene expression study is not available, the methodologies for assessing the key mechanistic differences are well-established.
Topoisomerase II Inhibition Assays:
-
DNA Decatenation Assay: This in vitro assay measures the ability of the drugs to inhibit the decatenation of kinetoplast DNA (kDNA) by purified topoisomerase IIα and IIβ enzymes. The inhibition is typically visualized by agarose gel electrophoresis.[2]
-
DNA Cleavage Assay: This assay assesses the formation of drug-induced topoisomerase II-DNA cleavage complexes. Plasmid DNA (e.g., pBR322) is incubated with topoisomerase II and the drug, and the formation of linear DNA is detected by gel electrophoresis.[2]
-
In-cell Complex of Enzyme to DNA (ICE) Assay: This cellular assay detects the formation of covalent topoisomerase II-DNA complexes within cells, providing a measure of target engagement in a physiological context.[3]
Oxidative Stress Assays:
-
Semiquinone Free Radical Formation: Electron spin resonance (ESR) spectroscopy can be used in an enzymatic reducing system (e.g., xanthine oxidase/hypoxanthine) to detect the formation of semiquinone free radicals.[2]
-
Cellular ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in cell cultures treated with the respective drugs.
Gene Expression Analysis (Hypothetical Direct Comparison):
-
Cell Culture and Treatment: Cancer cell lines (e.g., breast cancer, lymphoma) would be cultured under standard conditions and treated with equitoxic concentrations (e.g., IC50) of this compound and Doxorubicin for a specified time course (e.g., 6, 24, 48 hours).
-
RNA Extraction and Sequencing: Total RNA would be extracted from the cells, and library preparation for RNA sequencing (RNA-Seq) would be performed. Sequencing would be carried out on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads would be aligned to a reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated in response to each drug compared to a vehicle control. A direct comparison between the this compound and Doxorubicin treatment groups would reveal the differential gene expression profiles.
Visualization of Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by this compound and Doxorubicin, highlighting their differential impact on the cell.
Caption: this compound's primary mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pixantrone: novel mode of action and clinical readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Piroxantrone Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step guidance for the proper disposal of Piroxantrone, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in handling this compound.
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound waste must adhere to the following minimum PPE requirements. These precautions are designed to minimize exposure through inhalation, dermal contact, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves | Provides an enhanced barrier against chemical permeation. The outer glove should be removed and disposed of immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects the wearer's clothing and skin from potential splashes and contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Shields the eyes from accidental splashes of liquid this compound or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when there is a risk of aerosol generation, such as during spill cleanup or when handling powdered forms of the drug. |
This compound Disposal Workflow
The following diagram outlines the critical decision-making process for the safe segregation and disposal of this compound waste.
Caption: Decision workflow for the segregation of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation at the Point of Generation:
Immediately upon generation, all waste contaminated with this compound must be segregated into one of two categories: "trace" or "bulk".
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[1] Examples include:
-
Empty drug vials, ampules, and IV bags
-
Used gloves, gowns, and disposable lab coats
-
Contaminated bench paper and other disposable supplies
-
-
Bulk Chemotherapy Waste: This category is for waste that does not meet the "RCRA empty" criteria and is considered hazardous waste.[1] Examples include:
-
Unused or partially used vials, syringes, and IV bags of this compound
-
Grossly contaminated materials from a spill
-
Spill cleanup materials
-
2. Containerization:
Proper containerization is crucial to prevent leaks and exposure.
-
Trace Waste:
-
Bulk Waste:
-
Place all bulk this compound waste into a designated black , rigid, puncture-resistant, and leak-proof container with a secure lid.[1]
-
This container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
3. Sharps Disposal:
Any sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated chemotherapy sharps container. These containers are typically yellow and must be puncture-proof.[2][4]
4. Spill Management:
In the event of a this compound spill, the following steps should be taken:
-
Alert others in the area and restrict access.
-
Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Contain the spill using a chemotherapy spill kit.
-
Absorb the spill with absorbent pads.
-
Clean the area with an appropriate decontamination solution.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in the black container.
5. Final Disposal:
All segregated and containerized this compound waste must be disposed of via high-temperature incineration.[2][3] This is to be handled by a licensed hazardous waste management company. Do not dispose of any this compound waste in regular trash or down the drain.[5]
Key Safety Protocols and PPE Workflow
The following diagram illustrates the essential safety measures and the sequence of donning and doffing PPE when handling this compound.
Caption: PPE donning and doffing sequence for this compound handling.
Disclaimer: This document provides guidance based on general best practices for cytotoxic drug disposal. Always consult your institution's specific Environmental Health and Safety (EH&S) protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
